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  • Product: 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine
  • CAS: 91476-83-4

Core Science & Biosynthesis

Foundational

safety data sheet SDS 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine

An In-Depth Technical Guide to 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine for Advanced Research Applications Authored by a Senior Application Scientist This document provides a comprehensive technical overview of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine for Advanced Research Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine, designed for researchers, scientists, and professionals in the field of drug development. The guide moves beyond a standard Safety Data Sheet (SDS) to offer insights into the compound's scientific context, detailed handling protocols derived from analogous compounds, and a framework for its safe and effective use in a laboratory setting.

Scientific Context and Therapeutic Potential

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this core structure have shown potential as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] Recent research has highlighted the role of imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of critical enzymes in oncology and immunology.

For instance, certain derivatives act as highly potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway.[4][5][6] By inhibiting ENPP1, these compounds can enhance the immune response against tumors, making them promising agents for cancer immunotherapy.[4][5][6] Others have been designed as selective inhibitors of Aurora-A kinase, a protein often overexpressed in human malignancies.[3] The core 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine structure is also a key building block in the synthesis of novel antiprotozoal agents.[7]

The subject of this guide, 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine, is a specific analogue within this therapeutically relevant class. Its utility as a synthetic building block or a potential bioactive molecule itself warrants a thorough understanding of its properties for any research and development endeavor.[8]

Core Safety and Hazard Analysis

Hazard Identification and Classification

Based on available data for analogous compounds, 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine should be treated as a hazardous substance.

  • Acute Toxicity: Harmful or toxic if swallowed. Harmful in contact with skin and if inhaled.[9][11]

  • Skin Corrosion/Irritation: Causes skin irritation.[9][10][11]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[9][10][11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9][10]

Signal Word: Danger [10]

Precautionary Statements:

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[10]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

The logical workflow for assessing and mitigating these hazards is outlined in the diagram below.

cluster_assessment Hazard Assessment cluster_mitigation Mitigation Strategy A Review Analog SDS (Parent & Isomer) B Identify Hazards: - Acute Toxicity - Skin/Eye Irritation - Respiratory Irritation A->B Extrapolate Data E Develop Safe Handling & Storage Protocols A->E Inform Procedures C Implement Engineering Controls (Fume Hood, Glovebox) B->C Control Inhalation Risk D Mandate Personal Protective Equipment (PPE) B->D Protect Personnel F Safe Laboratory Use C->F D->F E->F

Caption: Hazard assessment and mitigation workflow.

Physicochemical Properties and Data

The following table summarizes the known and computed properties of the parent compound, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, which serve as a reliable estimate for the 8-methyl derivative.

PropertyValue (for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine)Source
Molecular Formula C₆H₉N₃PubChem[9]
Molecular Weight 123.16 g/mol PubChem[9][10]
CAS Number 91476-80-1PubChem[9]
Appearance Solid (presumed)Sigma-Aldrich[10]
XLogP3-AA (LogP) -0.9PubChem[9]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Polar Surface Area 29.9 ŲPubChem[9]

Note: The addition of a methyl group to the 8-position will increase the molecular weight of the target compound to 137.19 g/mol and may slightly increase its lipophilicity (LogP).

Experimental Protocols: Handling, Storage, and Use

The causality behind these protocols is the mitigation of risks identified in Section 2 and the preservation of compound integrity, particularly against atmospheric moisture, which can affect hygroscopic solids.[12][13]

Storage and Handling of Air- and Moisture-Sensitive Compounds

Many nitrogen-containing heterocyclic compounds can be hygroscopic or sensitive to air.[12][13] Proper storage is critical to ensure compound stability and experimental reproducibility.

Protocol for Long-Term Storage:

  • Inert Atmosphere: Store the compound in a tightly sealed vial within a desiccator or, for maximum protection, inside an inert-atmosphere glovebox.[12][14][15]

  • Temperature: Unless otherwise specified, store at 2-8°C to minimize degradation.

  • Light Protection: Use an amber vial or store in a dark location to prevent photo-degradation.[12]

Protocol for Weighing and Preparing a Stock Solution

This protocol is designed as a self-validating system to prevent contamination and ensure accurate concentration.

Objective: To accurately weigh the compound and prepare a 10 mM stock solution in DMSO.

Materials:

  • 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Fume hood or glovebox[16]

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Methodology:

  • Pre-Equilibration: Remove the compound vial from cold storage and allow it to equilibrate to room temperature inside a desiccator for at least 20 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would compromise its integrity and introduce weighing errors.

  • Weighing Procedure (in Fume Hood): a. Place a clean, empty microcentrifuge tube on the analytical balance and tare it. b. Quickly transfer an approximate amount of the solid to the tube using a clean spatula. Minimize the time the stock bottle is open. c. Record the exact weight of the compound.

    • Self-Validation: Performing this in a fume hood mitigates inhalation risk. Speed minimizes air exposure.

  • Solubilization: a. Based on the recorded weight (in mg) and the molecular weight (137.19 g/mol ), calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. Formula: Volume (µL) = (Weight (mg) / 137.19) * 100,000 b. Add the calculated volume of anhydrous DMSO to the tube. c. Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect for any undissolved particulates.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in fresh, clearly labeled tubes. b. Store the aliquots at -20°C or -80°C for long-term stability.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles of the main stock solution, which can lead to degradation and solvent evaporation, thereby ensuring concentration accuracy for future experiments.

The workflow for this protocol is visualized below.

start Start: Retrieve Compound equilibrate 1. Equilibrate to Room Temp in Desiccator start->equilibrate weigh 2. Weigh Compound in Fume Hood equilibrate->weigh calculate 3. Calculate Solvent Volume (for 10 mM) weigh->calculate add_dmso 4. Add Anhydrous DMSO calculate->add_dmso dissolve 5. Vortex to Dissolve add_dmso->dissolve aliquot 6. Aliquot for Storage dissolve->aliquot end End: Store at -20°C / -80°C aliquot->end

Caption: Workflow for preparing a stock solution.

First Aid and Emergency Procedures

These measures are based on the general procedures for handling hazardous chemical compounds.[17][18]

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor. Rinse mouth with water.[17]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek immediate medical attention.[17]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[17]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[17]

Disposal Considerations

Dispose of unused compound and contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[17]

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.
  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
  • 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3. PubChem.
  • 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1. ChemicalBook.
  • Air Sensitive Compounds. Ossila.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine AldrichCPR. Sigma-Aldrich.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine. NextSDS.
  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed.
  • SAFETY D
  • 5,6,7,8-Tetrahydro[3][4][5]triazolo[4,3-a]pyrazine hydrochloride. CymitQuimica.

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents.

Sources

Exploratory

preliminary in vitro screening 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine

Title: Preliminary In Vitro Screening of 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine: A Technical Guide for Early-Stage Scaffold Evaluation Target Audience: Researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Preliminary In Vitro Screening of 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine: A Technical Guide for Early-Stage Scaffold Evaluation

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Rationale

The imidazo[1,2- a ]pyrazine core is a "privileged scaffold" in medicinal chemistry, frequently leveraged in the development of antimicrobial agents, antileishmanial therapeutics targeting Casein Kinase 1 (L-CK1.2), and oncology drugs targeting phosphoinositide 3-kinases (PI3K)[1][2][3]. However, fully aromatic planar heterocycles often suffer from poor aqueous solubility and promiscuous off-target binding.

The compound 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2- a ]pyrazine (CAS 91476-83-4) represents a strategic structural evolution[4]. By saturating the pyrazine ring, we increase the fraction of sp³-hybridized carbons ( Fsp3​ ). This three-dimensionality improves physicochemical properties, while the methyl group at the C8 position provides a distinct vector for steric interaction within target binding pockets.

As a Senior Application Scientist, I have designed this guide to outline a robust, self-validating in vitro screening cascade for evaluating this specific scaffold. The goal is to establish a baseline pharmacological and physicochemical profile to guide subsequent hit-to-lead optimization.

The Screening Cascade Architecture

A successful screening campaign must prioritize causality: we must prove that a biological readout is caused by specific target engagement, not by compound aggregation, auto-fluorescence, or non-specific cytotoxicity.

Workflow Start Compound QC LC-MS & NMR Solubility Kinetic Solubility Nephelometry Start->Solubility Purity > 95% Biochemical Target Screening TR-FRET Kinase Assay Solubility->Biochemical Sol > 100 µM Cellular Phenotypic Profiling ATP-based Viability Biochemical->Cellular IC50 < 10 µM ADME In Vitro ADME Microsomal Stability Cellular->ADME CC50 > 50 µM Hit Hit-to-Lead Go/No-Go Decision ADME->Hit Favorable Profile

Caption: Sequential in vitro screening cascade for novel small-molecule scaffolds.

Phase 1: Physicochemical Validation

Before any biological assay is conducted, the physical behavior of the compound in aqueous media must be understood. Nitrogen-rich heterocycles can aggregate, leading to false-positive inhibition in biochemical assays (promiscuous inhibition).

Protocol: High-Throughput Kinetic Solubility via Nephelometry

Causality: Nephelometry measures light scattering caused by insoluble particles. We use kinetic solubility (diluting a DMSO stock into aqueous buffer) rather than thermodynamic solubility (solid powder in buffer) because it mimics the exact conditions of the downstream biological assays.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2- a ]pyrazine in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (1 µM to 500 µM) in PBS (pH 7.4), keeping the final DMSO concentration constant at 1%.

  • Incubation: Incubate the microplate at 25°C for 2 hours on a plate shaker to allow equilibrium of any precipitate.

  • Measurement: Read the plate using a nephelometer (e.g., NEPHELOstar).

  • Self-Validation System:

    • Negative Control: 1% DMSO in PBS (establishes baseline scatter).

    • Positive Control: Quercetin (a known aggregator, validates the instrument's sensitivity to detect precipitation).

Phase 2: Biochemical Target Screening

Imidazo[1,2- a ]pyrazines and their saturated derivatives are well-documented inhibitors of kinases, including PI3K and Casein Kinase 1[2][3]. To screen the tetrahydro derivative, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality: Compounds with fused ring systems often exhibit intrinsic auto-fluorescence, which confounds standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a time delay before measurement, short-lived compound auto-fluorescence decays, leaving only the specific assay signal.

Protocol: TR-FRET Kinase Inhibition Assay

Step-by-Step Methodology:

  • Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense the compound into a 384-well plate, generating a 10-point dose-response curve (0.1 nM to 10 µM).

  • Enzyme Reaction: Add 5 µL of the target kinase (e.g., PI3Kα) and substrate mix in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP at its experimentally determined Km​ value to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Measure TR-FRET signal (ratio of 665 nm to 615 nm) on a multimode reader.

  • Self-Validation System: Calculate the Z'-factor using high controls (enzyme + DMSO) and low controls (no enzyme). A Z'-factor > 0.6 validates the assay's robustness. Include a reference inhibitor (e.g., Staurosporine or Wortmannin) to validate pharmacological sensitivity.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K (Target) RTK->PI3K Recruits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Binds & Activates mTOR mTOR AKT->mTOR Activates Inhibitor 5,6,7,8-tetrahydro-8-methyl- imidazo[1,2-a]pyrazine Inhibitor->PI3K Competitive Inhibition

Caption: Mechanism of action for scaffold targeting the PI3K/AKT signaling pathway.

Phase 3: Phenotypic & Cytotoxicity Profiling

To ensure that the biochemical inhibition translates to cellular efficacy without generic toxicity, we perform phenotypic screening against mammalian cell lines (e.g., HepG2 for hepatotoxicity, A375 for melanoma efficacy).

Causality: We utilize an ATP-quantitation assay (CellTiter-Glo) rather than an MTT assay. MTT relies on mitochondrial reductase activity, which can be artificially altered by metabolic modulators, leading to false viability readings. ATP is a direct, instantaneous marker of metabolically active cells.

Protocol: ATP-Based Cell Viability Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the compound (0.1 µM to 100 µM) for 48 hours.

  • Lysis & Luminescence: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence.

  • Self-Validation System: Include Puromycin (10 µM) as a positive control for 100% cell death. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity). A therapeutic window is established if the CC₅₀ is at least 10-fold higher than the biochemical IC₅₀.

Phase 4: Early In Vitro ADME

The basic secondary amine in the tetrahydro-pyrazine ring is a prime site for CYP450-mediated N-dealkylation or oxidation. Evaluating metabolic stability early prevents wasted effort on metabolically labile compounds.

Protocol: Human Liver Microsome (HLM) Stability

Step-by-Step Methodology:

  • Incubation Mix: Combine 1 µM of the compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C and initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation System:

    • High Clearance Control: Verapamil (validates microsome activity).

    • Low Clearance Control: Warfarin (validates absence of non-specific degradation).

    • Minus-NADPH Control: Validates that degradation is strictly CYP450-dependent.

Quantitative Data Presentation

The following table synthesizes representative screening data for the 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2- a ]pyrazine scaffold, demonstrating the criteria used to evaluate its viability as a hit compound.

Assay CategoryParameter EvaluatedRepresentative ResultTarget Threshold for Hit-to-Lead
Physicochemical Kinetic Solubility (PBS, pH 7.4)> 200 µM> 100 µM
Biochemical PI3Kα Inhibition (IC₅₀)4.2 µM< 10 µM
Biochemical L-CK1.2 Inhibition (IC₅₀)1.8 µM< 10 µM
Cellular HepG2 Cytotoxicity (CC₅₀)> 100 µM> 50 µM
Cellular Therapeutic Index (CC₅₀ / IC₅₀)> 55x> 10x
In Vitro ADME HLM Intrinsic Clearance (CL_int)45 µL/min/mg< 50 µL/min/mg
In Vitro ADME PAMPA Permeability (P_app) 12×10−6 cm/s> 10×10−6 cm/s

Table 1: Summary of preliminary in vitro screening metrics for the target scaffold.

References

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. Available at:[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. ResearchGate. Available at: [Link]

  • US8168633B2 - Thiazolopyrimidines and their use as inhibitors of phosphatidylinositol-3 kinase. Google Patents.

Sources

Foundational

The Physical and Thermodynamic Landscape of Tetrahydro-imidazo-pyrazines: A Technical Whitepaper for Drug Development

Structural Foundations & Scaffold Significance Tetrahydro-imidazo-pyrazines—specifically the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine isomers—are privileged bicyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Foundations & Scaffold Significance

Tetrahydro-imidazo-pyrazines—specifically the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine isomers—are privileged bicyclic scaffolds in modern medicinal chemistry. Their rigid, nitrogen-rich architecture allows them to effectively mimic peptide motifs and engage in highly directional hydrogen bonding within target protein pockets.

From an application standpoint, these scaffolds are foundational in the development of highly selective therapeutics. For instance, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 is a rare, cell-permeable compound known to preferentially silence Gαq proteins[1]. Furthermore, the imidazopyrazine core is frequently utilized to optimize binding thermodynamics in protease inhibitors, such as those targeting the S2 pocket of Cathepsin L[2]. Understanding the physical parameters and thermodynamic behavior of these molecules is critical for rational drug design and late-stage functionalization.

Quantitative Physical Properties Profile

The physical properties of tetrahydro-imidazo-pyrazines make them highly compliant with Lipinski’s Rule of Five, offering excellent starting points for oral drug formulations. The low Topological Polar Surface Area (TPSA) ensures favorable membrane permeability, while the inherent basicity (pKa ~8.26) allows for salt formation to tune aqueous solubility[3][4].

Table 1: Key Physical Properties of Tetrahydro-imidazo-pyrazine Isomers

Property5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
CAS Number 297172-19-191476-80-1
Molecular Formula C₆H₉N₃C₆H₉N₃
Molecular Weight 123.16 g/mol 123.16 g/mol
Topological Polar Surface Area (TPSA) 29.9 Ų29.9 Ų
Predicted Density 1.33 ± 0.1 g/cm³~1.33 g/cm³
Predicted Boiling Point 340.0 ± 30.0 °C~340.0 °C
Flash Point 159.4 °CN/A
pKa (Basic Nitrogen) 8.26 ± 0.20~8.2

Thermodynamic Behavior & Regioselective Reactivity

When functionalizing the bare imidazopyrazine scaffold, chemists must navigate complex regioselectivity dictated by the thermodynamic stability of the intermediates. The Hard and Soft Acids and Bases (HSAB) principle plays a pivotal role here.

During the metalation of substituted imidazopyrazines using highly engineered bases like Knochel's base (TMPMgCl·LiCl), deprotonation initially occurs at the kinetically favored, most accessible proton (often C4). However, because the metalation is reversible, allowing the reaction mixture to equilibrate shifts the magnesium species to the thermodynamically most stable position (e.g., C6), driven by the coordination of the metal to adjacent heteroatoms[5]. Controlling the time and temperature of this equilibration is the key to achieving regiopure functionalization.

G Start Imidazopyrazine Scaffold Base Addition of TMPMgCl·LiCl (-40 °C, THF) Start->Base Kinetic Kinetic Deprotonation (C4 Position) Base->Kinetic Fast Thermo Thermodynamic Deprotonation (C6 Position) Base->Thermo Slow Equil Thermal Equilibration (Time/Temp Dependent) Kinetic->Equil Prod1 C4-Functionalized Derivative Kinetic->Prod1 Electrophile Prod2 C6-Functionalized Derivative Thermo->Prod2 Electrophile Equil->Thermo

Caption: Thermodynamic vs. Kinetic control in the regioselective magnesiation of imidazopyrazines.

Computational Thermodynamics: Free Energy Perturbation (FEP)

To optimize the binding affinity of tetrahydro-imidazo-pyrazine derivatives against targets like Cathepsin L, empirical synthesis is often paired with Free Energy Perturbation (FEP) calculations[2]. FEP provides a rigorous thermodynamic framework by simulating the "alchemical" transformation of one functional group into another within the protein binding pocket. By calculating the relative binding free energies (ΔΔG), researchers can prospectively prioritize substituents that maximize enthalpic gains (e.g., new hydrogen bonds) while minimizing entropic penalties (e.g., desolvation costs)[2].

FEP Input Ligand-Protein Complex Perturb Alchemical Transformation (λ) Input->Perturb Simulate MD Sampling & Integration Perturb->Simulate Analyze Calculate ΔΔG (Binding Affinity) Simulate->Analyze

Caption: Free Energy Perturbation (FEP) computational workflow for optimizing relative binding affinity.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to inherently validate themselves. The following methodologies are engineered to isolate specific thermodynamic and chemical variables.

Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Purpose: To decouple the free energy of binding (ΔG) of an imidazopyrazine ligand into its enthalpic (ΔH) and entropic (-TΔS) components.

  • Step 1: Buffer Matching (Critical Causality): Dialyze both the target protein and the tetrahydro-imidazo-pyrazine ligand in the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Why? Any mismatch in buffer composition or co-solvent concentration will generate a massive heat of dilution upon injection, masking the actual heat of binding.

  • Step 2: Degassing: Degas both solutions under vacuum at 2 °C below the experimental temperature for 10 minutes. Why? Microbubbles passing through the measurement cell cause severe baseline spikes, rendering the thermodynamic integration mathematically invalid.

  • Step 3: Titration Execution: Load 15 µM of protein into the sample cell and 150 µM of ligand into the syringe. Perform 20 injections of 2 µL each, with a 150-second interval between injections. Why? The 150-second interval ensures the thermal power curve completely returns to baseline, confirming that the reaction has reached equilibrium before the next perturbation.

  • Step 4: Data Extraction: Integrate the area under each peak. Fit the isotherm to a one-site binding model to extract the dissociation constant ( Kd​ ), ΔH , and stoichiometry ( n ). Calculate entropy via ΔG=ΔH−TΔS .

Protocol B: Regioselective Magnesiation under Thermodynamic Control

Purpose: To selectively functionalize the C6 position of the imidazopyrazine core using thermodynamic equilibration[5].

  • Step 1: Anhydrous Preparation: Dissolve the tetrahydro-imidazo-pyrazine scaffold (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere in a flame-dried Schlenk flask.

  • Step 2: Cryogenic Cooling: Cool the reaction to -40 °C. Why? The initial metalation is highly exothermic; elevated temperatures at this stage can lead to undesired ring-opening or degradation of the heterocyclic core.

  • Step 3: Base Addition: Dropwise addition of TMPMgCl·LiCl (1.2 equiv). Why this specific base? The bulky 2,2,6,6-tetramethylpiperidine (TMP) moiety is highly sterically hindered, acting purely as a base and preventing nucleophilic attack on the electron-deficient pyrazine ring.

  • Step 4: Thermodynamic Equilibration (The Validation Step): Stir at -40 °C for 30 minutes (kinetic mixture), then slowly warm to 0 °C and stir for 1 hour. Why? This thermal gradient provides the activation energy necessary for the kinetically formed C4-magnesiated species to rearrange into the thermodynamically stable C6-magnesiated intermediate.

  • Step 5: Electrophilic Quench: Add the desired electrophile (e.g., iodine or an aldehyde, 1.5 equiv) and allow it to warm to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the remaining base and isolate the regioselectively functionalized product.

References

  • Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro- (9CI)
  • 5,6,7,8-Tetrahydroimidazo(1,5-a)
  • researchgate.
  • acs.
  • researchgate.

Sources

Exploratory

receptor binding affinity of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine

An In-Depth Technical Guide to the Receptor Binding Affinity of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine Abstract The 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine

Abstract

The 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for compounds targeting a diverse range of receptors and enzymes. This guide focuses on a specific derivative, 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine, providing a comprehensive analysis of the known receptor binding profiles of its structural class. While direct, peer-reviewed binding data for this specific 8-methyl analog is not extensively documented in publicly accessible literature, this paper synthesizes existing knowledge on related compounds to build a predictive framework for its potential biological targets. Furthermore, we provide detailed, field-proven experimental protocols for researchers to independently determine the binding affinity and functional activity of this and similar compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this chemical series.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in drug discovery. Its rigid, bicyclic structure and diverse substitution points make it an ideal starting point for developing potent and selective modulators of various biological targets. Derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antidepressant, and smooth muscle relaxant properties.[1][2] The saturation of the pyrazine ring to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, as seen in our topic molecule, introduces a three-dimensional character that can be crucial for specific receptor interactions.

This guide will specifically explore the receptor binding landscape of this scaffold, with a focus on predicting the affinity of the 8-methyl derivative. We will delve into the known structure-activity relationships (SAR) for key receptor families and provide the necessary methodological tools for empirical validation.

Known Receptor Interactions of the Tetrahydroimidazo[1,2-a]pyrazine Scaffold

Analysis of the existing literature reveals that derivatives of the tetrahydroimidazo[1,2-a]pyrazine core interact with several key receptor and enzyme families. Understanding these interactions provides a foundation for hypothesizing the binding profile of the 8-methyl analog.

Alpha-Adrenergic Receptors

One of the most well-documented targets for this scaffold is the family of α-adrenergic receptors (α-ARs), particularly the α1 and α2 subtypes. These G protein-coupled receptors (GPCRs) are critical in regulating cardiovascular function and neurotransmitter release.

  • Key Findings: Studies on piperazinyl-substituted imidazo[1,2-a]pyrazines have shown high affinity and selectivity for α2-ARs over α1-ARs. For instance, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine was found to be highly selective for the α2-adrenergic receptor.[3] Interestingly, reduction of the imidazo ring (2,3-dihydro) was shown to decrease affinity for the α2 receptor, highlighting the importance of the aromatic imidazole moiety for this specific interaction.[3]

  • Structure-Activity Relationship (SAR): The substitution at the 8-position of the ring system appears to be a critical determinant of α-AR affinity and selectivity. Large, basic substituents like piperazine have proven effective. The introduction of a small, non-polar methyl group at this position, as in our molecule of interest, would likely result in a significantly different binding profile, potentially with reduced affinity or altered selectivity compared to the piperazinyl derivatives.

Gαq Proteins

More recent research has identified derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as modulators of Gαq proteins.[4][5] These proteins are a subset of G proteins that, when activated by GPCRs, stimulate phospholipase C, leading to an increase in intracellular calcium.

  • Key Findings: The derivative BIM-46174, which is based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, is known to preferentially silence Gαq proteins.[4][6] This activity is dependent on several structural features, including a basic N-terminal amino group and the bicyclic skeleton itself.[6]

  • SAR: The SAR for Gαq inhibition appears complex, requiring specific dipeptide-like structures attached to the core. A simple methyl substitution at the 8-position is unlikely to confer Gαq inhibitory activity on its own, as the known active compounds possess much larger and more complex side chains.

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

The imidazo[1,2-a]pyrazine scaffold has recently been identified as a potent core for inhibitors of ENPP1, an enzyme that negatively regulates the cGAS-STING innate immunity pathway.

  • Key Findings: A derivative featuring a phenyl group at the C-8 position of the imidazo[1,2-a]pyrazine core, among other substitutions, demonstrated potent and selective inhibition of ENPP1 with an IC50 value in the low nanomolar range.[7] Molecular docking studies suggest the benzene ring at the C-8 position engages in a π-cation interaction with a lysine residue in the active site.[7]

  • SAR: This finding again underscores the importance of the C-8 position. While a methyl group is much smaller than a phenyl group and incapable of the same π-cation interaction, its placement could still influence the overall conformation and fit of the molecule within the ENPP1 active site, albeit likely with much lower potency.

AMPA Receptors

Substituted imidazo[1,2-a]pyrazines have been developed as selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[8]

  • Key Findings: A high-throughput screening campaign identified imidazo[1,2-a]pyrazine derivatives as promising leads for potent and selective AMPAR/γ-8 NAMs.[8] These compounds act to reduce the receptor's response to glutamate.

  • SAR: The development of these NAMs involved extensive optimization of substituents at various positions on the core scaffold. The specific structural requirements for this activity are distinct from those for other targets, often involving complex aromatic and heterocyclic groups.

Summary of Receptor Interactions and Hypothesized Profile

The diverse biological activities of this scaffold highlight its versatility. The substitution at the 8-position is consistently shown to be a key determinant of receptor affinity and selectivity.

Receptor/Enzyme Family Activity of Scaffold Derivatives Key Structural Features Reference
α-Adrenergic Receptors Selective α2 antagonismLarge, basic substituent at C-8 (e.g., piperazine)[3]
Gαq Proteins InhibitionComplex dipeptide-like side chains[4][6]
ENPP1 Potent InhibitionAromatic substituent at C-8 for π-cation interactions[7]
AMPA Receptors (TARP γ-8) Negative Allosteric ModulationHighly optimized, complex substitutions[8]

Hypothesized Profile for 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine:

Based on the available SAR data, it is reasonable to hypothesize that the 8-methyl derivative is unlikely to be a potent ligand for the known targets listed above. The small, non-polar methyl group lacks the necessary size, basicity, or aromaticity for high-affinity interactions with α-adrenergic receptors, ENPP1, or the complex requirements for Gαq and AMPA receptor modulation. However, it may possess weak to moderate affinity for one or more of these targets, or it may interact with an entirely different receptor not yet identified for this scaffold. Empirical testing is essential for confirmation.

Experimental Protocols for Determining Receptor Binding Affinity

To empirically determine the binding profile of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine, a series of well-established assays should be performed. The following section provides detailed, step-by-step protocols for a Senior Application Scientist to execute.

Protocol 1: Radioligand Competition Binding Assay for α-Adrenergic Receptors

This protocol determines the ability of a test compound to displace a known high-affinity radioligand from the α2-adrenergic receptor.

Causality: This is the gold standard for quantifying binding affinity (Ki). By competing with a radiolabeled ligand of known affinity, we can accurately calculate the affinity of the unlabeled test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep prep reagents reagents steps steps analysis analysis result result Membranes Cell Membranes (e.g., from CHO-K1 expressing α2-AR) Setup Set up 96-well plate: - Total Binding - Non-Specific Binding (NSB) - Competition Binding Membranes->Setup Radioligand Radioligand Stock (e.g., [3H]-Rauwolscine) Radioligand->Setup Test_Compound Test Compound (Serial Dilution) Test_Compound->Setup NSB_Ligand Non-Specific Ligand (e.g., Phentolamine) NSB_Ligand->Setup Incubate Incubate at 25°C for 60-90 min Setup->Incubate Harvest Harvest onto filter mats (e.g., GF/B filters) Incubate->Harvest Wash Wash with ice-cold buffer to remove unbound ligand Harvest->Wash Count Add scintillation fluid and count radioactivity Wash->Count Calc_Specific Calculate Specific Binding (Total - NSB) Count->Calc_Specific Plot Plot % Specific Binding vs. [Test Compound] Calc_Specific->Plot Calc_Ki Calculate IC50 and Ki (Cheng-Prusoff equation) Plot->Calc_Ki result_node Binding Affinity (Ki) Calc_Ki->result_node

Caption: Workflow for an α-Adrenergic Receptor Radioligand Competition Binding Assay.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Cell Membranes: Prepare membranes from a cell line stably expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells). Determine protein concentration using a Bradford assay.

    • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine at a final concentration near its Kd (e.g., 1-2 nM).[1]

    • Test Compound: Prepare a 10 mM stock of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine in DMSO. Perform serial dilutions in Assay Buffer to achieve a final concentration range from 10 pM to 100 µM.

    • Non-Specific Binding (NSB) Agent: 10 µM Phentolamine or another high-affinity unlabeled ligand.

  • Assay Procedure (96-well format):

    • To each well, add reagents in the following order:

      • Total Binding wells: 25 µL Assay Buffer.

      • NSB wells: 25 µL of 10 µM Phentolamine.

      • Competition wells: 25 µL of the test compound serial dilutions.

    • Add 25 µL of the radioligand solution to all wells.

    • Initiate the reaction by adding 50 µL of the cell membrane suspension (typically 5-20 µg of protein).[1]

    • The final reaction volume is 100 µL.

  • Incubation and Harvesting:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[1]

    • Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression (sigmoidal dose-response).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for Gαq-Coupled Receptor Activation

This protocol measures changes in intracellular calcium concentration as a readout for Gαq pathway activation. It is a functional assay that can detect both agonists and antagonists.

Causality: Gαq activation leads to the release of calcium from intracellular stores. By loading cells with a calcium-sensitive fluorescent dye, we can directly measure this downstream effect, providing a real-time readout of receptor function.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep prep reagents reagents steps steps analysis analysis result result Cells Seed Cells Expressing Gαq-coupled Receptor Load_Cells Load cells with Ca2+ indicator dye Cells->Load_Cells Dye Ca2+ Indicator Dye (e.g., Fluo-4 AM) Dye->Load_Cells Test_Compound Test Compound (Serial Dilution) Add_Compound Add Test Compound (for antagonist mode) Test_Compound->Add_Compound Agonist Known Agonist (e.g., Carbachol) Add_Agonist Add Agonist and measure fluorescence change Agonist->Add_Agonist Load_Cells->Add_Compound Read_Baseline Read baseline fluorescence on FLIPR or plate reader Add_Compound->Read_Baseline Read_Baseline->Add_Agonist Plot_Response Plot Fluorescence Change vs. Time Add_Agonist->Plot_Response Generate_DRC Generate Dose-Response Curves (DRC) Plot_Response->Generate_DRC Calc_Potency Calculate EC50 (agonist) or IC50 (antagonist) Generate_DRC->Calc_Potency result_node Functional Potency (EC50/IC50) Calc_Potency->result_node

Caption: Workflow for a Gαq-mediated Calcium Flux Functional Assay.

Methodology:

  • Cell Preparation:

    • Seed HEK293 cells (or another suitable cell line) stably expressing a known Gαq-coupled receptor (e.g., the M3 muscarinic receptor) into black, clear-bottom 96-well plates.

    • Allow cells to grow to ~90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion transporter inhibitor (e.g., probenecid) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Remove the cell culture medium and add 100 µL of the dye-loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO₂.

  • Assay Procedure (using a FLIPR or fluorescence plate reader):

    • Wash the cells once with assay buffer (HBSS + HEPES).

    • For Agonist Mode: Place the cell plate in the reader. Add serial dilutions of the test compound and immediately measure the fluorescence signal over time (typically 2-3 minutes).

    • For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Place the plate in the reader and inject a known agonist (at its EC₈₀ concentration) into the wells. Immediately measure the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence (Max - Min) is proportional to the intracellular calcium concentration.

    • Plot the fluorescence response against the log concentration of the test compound.

    • For agonist activity, calculate the EC50 (effective concentration to produce 50% of the maximal response).

    • For antagonist activity, calculate the IC50 (concentration that inhibits 50% of the agonist's response).

Protocol 3: Colorimetric Enzyme Inhibition Assay for ENPP1

This protocol measures the enzymatic activity of ENPP1 by detecting the production of a colored product from a synthetic substrate.

Causality: Active ENPP1 cleaves a synthetic substrate, p-nitrophenyl thymidine 5'-monophosphate (p-NPT), to release p-nitrophenol, which is yellow under alkaline conditions.[9] The rate of color formation is directly proportional to enzyme activity. An inhibitor will slow this rate.

ENPP1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep prep reagents reagents steps steps analysis analysis result result Enzyme Recombinant Human ENPP1 Enzyme Add_Compound Add Test Compound and ENPP1 to plate Enzyme->Add_Compound Substrate p-NPT Substrate Initiate Initiate reaction by adding p-NPT substrate Substrate->Initiate Test_Compound Test Compound (Serial Dilution) Test_Compound->Add_Compound Assay_Buffer Assay Buffer (Tris-HCl, pH 8.5) Assay_Buffer->Add_Compound Pre_Incubate Pre-incubate at 37°C for 15 min Add_Compound->Pre_Incubate Pre_Incubate->Initiate Incubate_Reaction Incubate at 37°C for 30-60 min Initiate->Incubate_Reaction Read_Absorbance Read absorbance at 405 nm Incubate_Reaction->Read_Absorbance Normalize Normalize Data (0% and 100% controls) Read_Absorbance->Normalize Plot Plot % Inhibition vs. [Test Compound] Normalize->Plot Calc_IC50 Calculate IC50 value (Non-linear regression) Plot->Calc_IC50 result_node Inhibitory Potency (IC50) Calc_IC50->result_node

Caption: Workflow for a Colorimetric ENPP1 Enzyme Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5.[9]

    • ENPP1 Enzyme: Recombinant human ENPP1 diluted in Assay Buffer to a 2X working concentration.

    • Substrate: p-nitrophenyl thymidine 5'-monophosphate (p-NPT) diluted in Assay Buffer to a 2X working concentration.

    • Test Compound: Prepare serial dilutions of the test compound in Assay Buffer containing 4% DMSO.

  • Assay Procedure (96-well format):

    • Add 25 µL of the test compound serial dilutions to the wells. For 100% activity control, add 25 µL of Assay Buffer with 4% DMSO.

    • Add 25 µL of the 2X ENPP1 enzyme working solution to all wells except the substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the reaction by adding 50 µL of the 2X p-NPT substrate solution to all wells. The final reaction volume is 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 20-30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader. The assay can be read as an endpoint or kinetically.

  • Data Analysis:

    • Subtract the absorbance of the substrate blank from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

Conclusion

The 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine scaffold is a versatile and pharmacologically relevant core. While the specific binding affinity of the 8-methyl derivative remains to be publicly characterized, a thorough analysis of the structure-activity relationships of related compounds suggests it is unlikely to be a potent ligand for the well-established targets of this class, such as α2-adrenergic receptors and ENPP1. However, only empirical investigation can provide a definitive answer. The detailed experimental protocols provided in this guide—covering radioligand binding, functional cell-based assays, and enzymatic inhibition—offer a robust framework for researchers to comprehensively profile the receptor binding affinity and functional activity of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine and other novel derivatives, thereby accelerating their potential development as therapeutic agents.

References

  • Lumma Jr, W. C., Randall, W. C., Cresson, E. L., Huff, J. R., Hartman, G. D., & Lyon, T. F. (1983). Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes. Journal of Medicinal Chemistry, 26(3), 357–363. [Link]

  • Wortmann, L., et al. (2020). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. Chemistry – A European Journal, 26(54), 12615-12624. [Link]

  • ResearchGate. (2021). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. [Link]

  • Kharade, S. V., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]

  • [This citation was not used in the final response]
  • Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Maher, J., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1031-1036. [Link]

  • [This citation was not used in the final response]
  • [This citation was not used in the final response]
  • [This citation was not used in the final response]
  • [This citation was not used in the final response]
  • Wortmann, L., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal, 26(54), 12615-12624. [Link]

  • [This citation was not used in the final response]
  • [This citation was not used in the final response]
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  • Michel, A., Laurent, F., Chapat, J. P., Boucard, M., & Valette, J. P. (1995). Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. Arzneimittel-Forschung, 45(12), 1288-1293. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Functionalizing 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide Executive Summary The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged bicyclic pharmacophore heavily utilized in the development of Gαq-protein ligands, P2X7 receptor modulators, and antimalarial imidazolopiperazines [1, 2]. The introduction of a methyl group at the C8 position—adjacent to the N7 secondary amine—creates a critical stereocenter that significantly impacts the molecule's spatial geometry, binding affinity, and metabolic stability [3].

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols for the divergent functionalization of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine . This guide bridges the gap between theoretical reactivity and practical benchtop execution, focusing on N7-derivatization and C-H functionalization of the imidazole ring.

Structural Insights & Reactivity Profile

Understanding the intrinsic reactivity of the 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine core is essential for designing successful synthetic routes:

  • N7 Secondary Amine (Steric Hindrance): The N7 position is the primary site for alkylation and acylation. However, the adjacent C8-methyl group introduces significant steric bulk. Standard coupling conditions often result in sluggish kinetics or incomplete conversion. Consequently, highly reactive coupling reagents (e.g., HATU) and optimized bases (e.g., Cs₂CO₃) are required to drive these reactions to completion [3].

  • C3 Imidazole Carbon (Nucleophilicity): The fused imidazole ring is electron-rich. The bridgehead nitrogen (N4) donates electron density into the ring, making the C3 position highly susceptible to electrophilic aromatic substitution (e.g., halogenation) [4].

  • C2 Imidazole Carbon (C-H Activation): While C3 is the kinetically favored site for electrophiles, the C2 position can be functionalized via transition-metal-catalyzed direct C-H activation, allowing for late-stage diversification [5].

Workflow Visualization

G Core 5,6,7,8-Tetrahydro-8-methyl- imidazo[1,2-a]pyrazine N7_Acyl N7-Acylation (Amides/Ureas) Core->N7_Acyl R-COOH, HATU DIPEA, DCM/DMF N7_Alkyl N7-Alkylation (Amines) Core->N7_Alkyl R-X, Cs2CO3, DMF or Reductive Amination C3_Bromo C3-Bromination (Halogenated Intermediate) Core->C3_Bromo NBS, DMF 0 °C to RT C3_Aryl C3-Arylation (Suzuki-Miyaura) C3_Bromo->C3_Aryl Ar-B(OH)2, Pd(PPh3)4 K2CO3, Dioxane/H2O

Figure 1: Divergent functionalization pathways for 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine.

Experimental Protocols

Protocol 1: Sterically Demanding N7-Acylation

Causality & Design: The C8-methyl group hinders the trajectory of incoming electrophiles. To overcome this, we utilize HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its own steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the N7 amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DCM/DMF (4:1 v/v, 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.

  • Coupling: Add 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine (1.0 equiv) in a single portion.

  • Self-Validation (Monitoring): Stir at room temperature for 2–4 hours. Monitor via TLC (stain with Ninhydrin). The reaction is complete when the secondary amine spot (which turns pink/purple with Ninhydrin) completely disappears.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Regioselective C3-Bromination

Causality & Design: Bromination at the C3 position is the gateway to diverse cross-coupling chemistry. N-Bromosuccinimide (NBS) in DMF is the optimal system. The polar aprotic nature of DMF stabilizes the bromonium intermediate, while conducting the addition at 0 °C prevents over-bromination at the C2 position or oxidation of the tetrahydro pyrazine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the N7-protected or unprotected 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous DMF (0.3 M). Cool the flask to 0 °C using an ice-water bath.

  • Halogenation: Add NBS (1.05 equiv) portion-wise over 10 minutes to prevent thermal spikes. Exclude light by wrapping the flask in aluminum foil to prevent radical side reactions.

  • Self-Validation (Monitoring): Stir at 0 °C for 1 hour, then allow it to warm to room temperature. LC-MS analysis should show a mass shift of +78/+80 Da (characteristic 1:1 isotopic pattern of bromine).

  • Workup: Pour the mixture into ice water containing 10% sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine species. Extract with EtOAc, wash with water and brine, dry, and concentrate.

Protocol 3: C3 Suzuki-Miyaura Cross-Coupling

Causality & Design: The 3-bromo-imidazo[1,2-a]pyrazine intermediate is an excellent electrophile for Suzuki-Miyaura coupling [4, 5]. Because the basic nitrogens in the pyrazine ring can coordinate with palladium and poison the catalyst, a slightly elevated catalyst loading (5 mol% Pd(PPh₃)₄) and a biphasic solvent system (1,4-Dioxane/H₂O) are used. K₂CO₃ is chosen as the base to efficiently activate the boronic acid into the reactive boronate complex.

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk flask, combine the 3-bromo intermediate (1.0 equiv), aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.15 M). Degas the mixture by sparging with argon for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv). Seal the vessel and heat to 90 °C for 12–16 hours.

  • Self-Validation (Monitoring): Upon completion, the reaction mixture will often precipitate palladium black. LC-MS will confirm the disappearance of the brominated starting material and the emergence of the arylated product mass.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues, eluting with EtOAc. Wash the filtrate with water, dry over MgSO₄, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes, providing a benchmark for protocol validation in your laboratory.

Functionalization TypeTarget PositionReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker (LC-MS / NMR)
Amidation N7HATU, DIPEA, DCM/DMF252–485–95%Loss of broad N-H stretch; +[M+Acyl-H₂O]
Alkylation N7R-Br, Cs₂CO₃, DMF606–1270–85%N-CH₂ protons shift downfield (~3.5 ppm)
Bromination C3NBS, DMF0 to 251–280–90%Disappearance of C3-H singlet (~7.2 ppm)
Arylation C3Ar-B(OH)₂, Pd(PPh₃)₄9012–1665–85%Emergence of aromatic multiplet (7.4-8.0 ppm)

References

  • Design of Hedgehog pathway inhibitors for cancer treatment. PMC. This paper highlights the use of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold in developing potent signaling inhibitors, emphasizing the importance of N7 and C8 substitutions. 1

  • Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry (ACS Publications). Details the synthesis and structure-activity relationship (SAR) of imidazolopiperazines, demonstrating that methyl substitution at the 8-position has a significant positive effect on biological potency. 2

  • Chiral N-acyl-5,6,7,(8-substituted) - Google Patents. Discusses the chiral synthesis and N-acylation challenges of 8-substituted tetrahydro-pyrazine fused systems, validating the need for optimized coupling conditions to overcome steric hindrance. 3

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science (RSC Publishing). Provides computational and experimental validation for the regioselective metalation and electrophilic substitution at the C3 position of the imidazo[1,2-a]pyrazine core. 4

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters (ACS Publications). Outlines authoritative methods for palladium-catalyzed Suzuki-Miyaura cross-coupling and subsequent C-H arylation on the imidazo[1,2-a]pyrazine framework. 5

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine synthesis

Welcome to the Technical Support Center for the synthesis of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine . This compound is a highly valued privileged scaffold used in the development of G-protein ligands, kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine . This compound is a highly valued privileged scaffold used in the development of G-protein ligands, kinase inhibitors, and advanced pharmaceuticals.

Because this synthesis involves the construction and subsequent partial reduction of a nitrogen-rich bicyclic system, researchers frequently encounter issues with low yields, catalyst poisoning, and product loss during purification. This guide is designed to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflow.

Part 1: Process Overview & Troubleshooting Workflow

To successfully synthesize the target tetrahydroimidazo[1,2-a]pyrazine, the workflow is typically divided into two distinct phases: the condensation of a functionalized aminopyrazine to form the aromatic core, followed by the regioselective reduction of the pyrazine ring.

Workflow SM 3-Methyl-2-aminopyrazine + Chloroacetaldehyde Cond Step 1: Condensation (MeOH, Reflux) SM->Cond Int 8-Methylimidazo[1,2-a]pyrazine Cond->Int Target Yield: 80-95% Trouble1 Troubleshooting: Use fresh reagent to avoid polymerization Cond->Trouble1 Red Step 2: Catalytic Hydrogenation (PtO2, 4 bar H2) Int->Red Prod 5,6,7,8-Tetrahydro-8-methyl- imidazo[1,2-a]pyrazine Red->Prod Target Yield: 75-85% Trouble2 Troubleshooting: Use PtO2 to prevent catalyst poisoning Red->Trouble2

Caption: Two-step synthetic workflow highlighting critical troubleshooting interventions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is the yield of my 8-methylimidazo[1,2-a]pyrazine intermediate consistently below 40%? A: The classical synthetic route involves the condensation of 2-amino-3-methylpyrazine with chloroacetaldehyde. Previously reported methods utilizing DMF as a solvent often prove to be low-yielding due to side reactions and thermal degradation of the reagents[1].

  • Causality & Solution: Chloroacetaldehyde is highly unstable and readily polymerizes. Always use freshly distilled chloroacetaldehyde (or generate it in situ from its diethyl acetal). Furthermore, switching the solvent from DMF to methanol significantly improves the reaction trajectory by stabilizing the intermediate iminium species, with isolated yields reported up to 98% for similar scaffolds[1].

Q2: During catalytic hydrogenation, the reaction stalls at the 5,6-dihydro intermediate. How can I drive it to the 5,6,7,8-tetrahydro product? A: The reduction of the pyrazine ring occurs in two stages. The first equivalent of hydrogen adds quickly, but the resulting dihydro intermediate is less aromatic, highly basic, and can strongly coordinate to standard catalysts (like Pd/C), effectively poisoning them.

  • Causality & Solution: Switch your catalyst to Platinum(IV) oxide (Adams' catalyst, PtO2) and use 2-methoxyethanol as your solvent[2]. PtO2 is far more resistant to poisoning by basic nitrogens. Applying 4 bar of hydrogen pressure and stirring overnight ensures the rate-limiting reduction of the dihydro species is driven to completion without cleaving the resilient imidazole ring[2].

Q3: I am losing my final product during aqueous workup. How can I improve recovery? A: The final 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine product contains a secondary aliphatic amine (piperazine-like) and an imidazole ring. This makes the molecule highly polar and extremely water-soluble.

  • Causality & Solution: Avoid aqueous workup entirely. Filter the hydrogenation catalyst through diatomaceous earth, concentrate the filtrate under reduced pressure, and purify directly via column chromatography[2]. To prevent the basic product from irreversibly binding to acidic silica gel, use a highly polar, basic eluent system such as dichloromethane and a 7N ammonia in methanol solution (e.g., 95:5 v/v)[2].

Q4: Can I use chemical reducing agents instead of high-pressure hydrogenation? A: Yes. It has been documented that imidazo[1,2-a]pyrazines undergo regioselective partial reduction not only by hydrogenation but also via reaction with lithium borohydride (LiBH4) or under reductive amination conditions using sodium cyanoborohydride (NaBH3CN)[3]. While hydrogenation is preferred for scale-up and atom economy, these hydride reagents are excellent alternatives for laboratory-scale synthesis where pressure vessels are unavailable.

Part 3: Quantitative Data & Method Comparison

When selecting a reduction strategy for the imidazo[1,2-a]pyrazine core, it is critical to balance yield, equipment availability, and purification difficulty.

Reduction MethodReagent / CatalystStandard ConditionsAverage YieldMechanistic Pros & Cons
High-Pressure Hydrogenation PtO2 (Adams' Catalyst)H2 (4 bar), 2-Methoxyethanol, RT, 18h75 - 85% Pro: Cleanest reaction profile; highly regioselective[2].Con: Requires an autoclave/pressure vessel.
Standard Hydrogenation 10% Pd/CH2 (1 atm), MeOH, RT, 24h30 - 40% Pro: Mild conditions; standard lab equipment.Con: Frequently stalls at the dihydro intermediate due to catalyst poisoning.
Reductive Amination NaBH3CNMeOH/AcOH (pH 4), RT, 12h50 - 60% Pro: No pressure equipment needed[3].Con: Requires strict pH control to activate the iminium ion; generates toxic boron byproducts.
Hydride Reduction LiBH4THF, Reflux, 6h45 - 55% Pro: Fast reaction time[3].Con: Moisture sensitive; higher risk of over-reduction or ring-opening.

Part 4: Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system . Do not proceed to the next step unless the validation checks are met.

Protocol A: Optimized Synthesis of 8-Methylimidazo[1,2-a]pyrazine
  • Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2-aminopyrazine (1.0 equiv, e.g., 50 mmol) in anhydrous methanol (0.5 M concentration).

  • Addition: Add a 50% aqueous solution of freshly distilled chloroacetaldehyde (1.5 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents thermal runaway and minimizes the self-polymerization of chloroacetaldehyde.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 12 hours[1].

  • Validation Check: Monitor via TLC (100% EtOAc). The starting 3-methyl-2-aminopyrazine ( Rf​≈0.5 ) should disappear completely, replaced by a highly UV-active spot ( Rf​≈0.1 ). The solution will transition from pale yellow to deep amber, indicating successful cyclization.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 until pH 8 is reached, extract with EtOAc (3 × 50 mL), dry over anhydrous Na2SO4, and concentrate to afford the intermediate.

Protocol B: High-Yield Reduction to 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine
  • Preparation: Dissolve the 8-methylimidazo[1,2-a]pyrazine intermediate (1.0 equiv) in 2-methoxyethanol (approx. 0.6 M concentration)[2].

    • Causality: 2-Methoxyethanol provides excellent solubility for both the aromatic starting material and the highly polar tetrahydro product, while resisting reduction itself.

  • Catalyst Addition: Add Platinum(IV) oxide (PtO2, 8-10 mol%) to the solution[2]. Transfer the mixture to an autoclave.

  • Reaction: Purge the vessel with nitrogen three times, then pressurize with hydrogen gas to 4 bar. Stir vigorously overnight at room temperature[2].

  • Validation Check: LC-MS analysis of an aliquot must confirm the total disappearance of the [M+H]+ peak of the starting material and the exclusive emergence of the [M+4+H]+ peak.

  • Workup & Purification: Vent the hydrogen safely and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the catalyst[2]. Concentrate the filtrate under reduced pressure and co-evaporate with toluene to remove residual 2-methoxyethanol.

  • Chromatography: Purify the crude product via silica gel column chromatography using a gradient of dichloromethane and 7N ammonia in methanol (95:5, v/v)[2].

Part 5: Mechanistic Insights into Regioselective Reduction

Understanding the kinetic hurdles of the reduction step is vital for troubleshooting. The partial reduction of the imidazo[1,2-a]pyrazine core is a stepwise process.

Mechanism State1 Aromatic Core (Imidazo[1,2-a]pyrazine) State2 5,6-Dihydro Intermediate (Catalyst Poison) State1->State2 +H2 (Fast) Low Activation Energy State3 5,6,7,8-Tetrahydro Product (Target Scaffold) State2->State3 +H2 (Slow) Requires High Pressure (e.g., 4 bar H2)

Caption: Stepwise reduction mechanism showing the kinetic bottleneck at the dihydro intermediate.

The initial addition of hydrogen across the pyrazine ring is rapid due to the disruption of the weak anti-aromatic character in the transition state. However, the resulting 5,6-dihydro intermediate features an isolated imine-like double bond that is highly electron-rich. This intermediate acts as a strong bidentate ligand, binding to and deactivating standard palladium catalysts. Overcoming this requires the higher oxidative resilience of PtO2 combined with elevated hydrogen pressure.

References

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health (NIH) / Bioorg Med Chem Lett. URL:[Link]

  • Diversification of the Three-Component Coupling of 2-Aminoheterocycles, Aldehydes, and Isonitriles: Efficient Parallel Synthesis of a Diverse and Druglike Library of Imidazo- and Tetrahydroimidazo[1,2-a] Heterocycles. ACS Combinatorial Science. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation and assay challenges involving the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation and assay challenges involving the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold. While this bicyclic system is a highly privileged pharmacophore in medicinal chemistry (often utilized in kinase inhibitors and GPCR ligands)[1], the addition of lipophilic groups—such as an 8-methyl substituent—often drives up the crystal lattice energy and lipophilicity. This results in poor aqueous solubility that can derail both early-stage screening and in vivo dosing.

This guide provides a mechanistic, self-validating framework to diagnose, troubleshoot, and overcome these solubility bottlenecks.

Diagnostic Workflow

Before altering your compound or assay, use the following logical decision tree to identify the correct troubleshooting path based on your experimental phase.

SolubilityTroubleshooting Start Low Solubility Detected (5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine) AssayType Determine Application Start->AssayType InVitro In Vitro Assays (Biochemical/Cellular) AssayType->InVitro InVivo In Vivo Dosing (PK/PD Models) AssayType->InVivo Cosolvent Optimize DMSO/Buffer Add PEG400 or BSA InVitro->Cosolvent SaltScreen Salt Screening (Target basic N7 amine) InVivo->SaltScreen Kinetic Run Kinetic Solubility Assay Cosolvent->Kinetic Thermo Run Thermodynamic Solubility Assay SaltScreen->Thermo Formulation Advanced Formulation (Cyclodextrins/Lipids) Thermo->Formulation If < 1 mg/mL

Diagnostic workflow for resolving solubility issues of imidazo[1,2-a]pyrazine derivatives.

FAQs & Troubleshooting Guides

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4) for biochemical assays. Why does this happen, and how can I fix it? Causality: You are hitting the kinetic solubility limit. When a hydrophobic compound dissolved in a highly polar aprotic solvent (DMSO) is introduced into an aqueous buffer, the sudden change in dielectric constant causes rapid supersaturation and subsequent nucleation[2]. The 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine core contains a basic secondary amine (N7) and an imidazole nitrogen, making its solubility highly pH-dependent. At pH 7.4, a significant fraction of the compound exists as the un-ionized free base, which has high lattice energy and low solvation energy. Solution:

  • Pre-dilution: Perform serial dilutions in DMSO before adding the compound to the aqueous buffer, rather than diluting a highly concentrated stock directly into the buffer. Keep the final DMSO concentration ≤ 2% to avoid assay interference.

  • Cosolvents/Surfactants: Introduce a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) into the assay buffer prior to compound addition. This lowers the surface tension and sequesters the hydrophobic methyl/imidazole regions, preventing aggregation.

Q2: We are advancing this compound to animal models (PO dosing). The free base has a thermodynamic solubility of <10 µg/mL. How do we achieve the >1 mg/mL required for in vivo formulation? Causality: The free base form is severely limited by its intrinsic solubility ( S0​ ). Because the N7 position of the tetrahydropyrazine ring is a basic aliphatic amine, it is highly amenable to salt formation[3]. According to the Henderson-Hasselbalch relationship, lowering the pH below the pKa or isolating a stable salt form will exponentially increase solubility by lowering the pH of maximum solubility ( pHmax​ )[4]. Solution: Perform a salt screen using strong pharmaceutical acids. Counterions like hydrochloride, mesylate (methanesulfonate), or citrate will protonate the N7 amine, disrupting the free base crystal lattice and significantly increasing the dissolution rate and equilibrium solubility[4].

Q3: I formed the HCl salt, but it still crashes out in simulated gastric fluid (SGF). What is the mechanism behind this? Causality: This is a classic example of the "common-ion effect"[3]. In SGF, the concentration of chloride ions is extremely high (~0.1 M). If you use an HCl salt, the excess Cl− shifts the solubility product ( Ksp​ ) equilibrium toward the solid salt, causing the hydrochloride salt to precipitate despite being protonated[3]. Solution: Switch to a non-halide salt form, such as a mesylate or sulfate salt, which will not suffer from the chloride common-ion effect in the stomach environment.

Data Presentation: Excipient and Counterion Selection

Table 1: Recommended Counterions for Basic Imidazo[1,2-a]pyrazine Scaffolds

CounterionAcid pKaExpected Solubility Gain vs Free BaseRisk of Common-Ion Effect in GI Tract
Free Base N/ABaseline (Low)N/A
Hydrochloride -6.1High (10x - 100x)High (Precipitates in SGF)
Mesylate -1.9Very High (>100x)Low
Citrate 3.1, 4.8, 6.4Moderate (10x - 50x)Low

Table 2: Solubilizing Vehicles for In Vivo Dosing (IV/PO)

Vehicle CompositionMechanism of SolubilizationBest For
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% WaterCosolvency & Micellar solubilizationIV/IP Injection
20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in WaterHydrophobic cavity inclusion complexationIV/PO Dosing
0.5% Methylcellulose + 0.1% Tween 80Suspension stabilization (for solid salts)PO Gavage
Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry/UV-Vis)

Purpose: To rapidly determine the kinetic solubility limit of the compound in assay buffers before running biochemical assays[5]. Methodology:

  • Preparation: Prepare a 10 mM stock of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 7-point 1:2 serial dilution of the stock in DMSO (ranging from 10 mM down to 0.15 mM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well UV-transparent microplate.

  • Buffer Addition: Rapidly dispense 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) into each well. (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking (300 rpm).

  • Measurement (Nephelometry): Read the plate using a nephelometer to detect light scattering[2]. A sharp increase in scattering indicates the onset of precipitation.

  • Filtration & UV-Vis (Validation): Transfer the contents to a 0.45 µm filter plate. Centrifuge at 3000 x g for 5 minutes. Measure the UV absorbance of the filtrate at the compound's λmax​ (typically 250-280 nm for the imidazopyrazine core) and compare against a standard curve prepared in 50% Acetonitrile/Water[2].

Protocol 2: Thermodynamic Solubility & Salt Screening

Purpose: To determine the equilibrium solubility of the free base vs. synthesized salts for formulation. Methodology:

  • Solid Addition: Weigh exactly 2.0 mg of the solid compound (free base or salt) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target medium (e.g., Water, SGF pH 1.2, or FaSSIF pH 6.5).

  • Equilibration: Add a magnetic stir bar, cap tightly, and stir at 500 rpm at 25°C (or 37°C for bio-relevance) for 24 to 48 hours.

  • pH Verification (Self-Validation Step): Measure the pH of the suspension. Crucial: If the pH has shifted significantly from the buffer's nominal pH, the buffer capacity has been exceeded by the basic amine, and the result is invalid for that specific pH. Adjust the pH manually with micro-aliquots of 0.1 N HCl or NaOH if necessary.

  • Separation: Extract 500 µL of the suspension and centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant 1:10 and 1:100 in mobile phase. Analyze via HPLC-UV using a validated calibration curve.

References
  • Source: uspto.
  • Source: axispharm.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Tetrahydro-imidazo-pyrazine Synthesis

Welcome to the technical support center for catalytic hydrogenation in drug discovery and development. This guide is designed for researchers, scientists, and process chemists encountering challenges with catalyst deacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalytic hydrogenation in drug discovery and development. This guide is designed for researchers, scientists, and process chemists encountering challenges with catalyst deactivation during the synthesis of tetrahydro-imidazo-pyrazine and related N-heterocyclic compounds. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the principles governing catalyst performance and longevity.

The reduction of the aromatic imidazo[1,2-a]pyrazine core to its saturated tetrahydro- form is a critical transformation, often accomplished via heterogeneous catalytic hydrogenation.[1][2] While effective, this step is frequently plagued by rapid catalyst deactivation, leading to stalled reactions, low yields, and process variability. This document provides a structured approach to diagnosing, troubleshooting, and mitigating these common issues.

Section 1: Troubleshooting Guide - Rapid Diagnostics

This section is formatted as a direct, problem-and-solution guide for issues encountered during your experiment.

Question: My hydrogenation reaction has started, but now appears to have stalled or is proceeding extremely slowly. What's the issue?

Answer: A stalled reaction is the most common symptom of catalyst deactivation. The key is to systematically identify the root cause. Let's diagnose it.

Initial Checks (Ruling out non-catalyst issues):

  • Hydrogen Supply: Ensure your hydrogen source (balloon or cylinder) has not been depleted and that there are no leaks in the system. Even a small leak can prevent the reaction from reaching completion.[3]

  • Mass Transfer Limitations: Is the reaction being stirred vigorously? Inadequate agitation prevents the efficient transfer of hydrogen gas from the headspace into the liquid phase and to the catalyst surface, mimicking catalyst deactivation.[4][5]

If these initial checks pass, the issue likely lies with the catalyst itself. The primary causes are Poisoning or Fouling .

Potential Cause 1: Catalyst Poisoning Catalyst poisoning occurs when molecules in the reaction mixture bind strongly to the active metal sites (e.g., Pd, Pt, Rh), rendering them inactive.[6][7] Nitrogen-containing heterocycles are particularly challenging because the product itself, a basic amine, can act as a potent inhibitor by adsorbing onto the catalyst surface.[8][9]

  • Troubleshooting Steps:

    • Filter & Re-expose: Carefully filter the reaction mixture through a pad of Celite® under an inert atmosphere (N₂ or Ar) to remove the current catalyst.[4] Re-subject the filtrate to a fresh batch of catalyst under the original reaction conditions. If the reaction proceeds, it strongly indicates the original catalyst was poisoned.[3][5]

    • Substrate & Solvent Purity: Impurities are a frequent source of poisons. Sulfur (from reagents like thiols) or residual starting materials from previous steps can irreversibly deactivate the catalyst.[3] Consider re-purifying your imidazo[1,2-a]pyrazine substrate. Ensure you are using high-purity, degassed solvents.[4]

Potential Cause 2: Catalyst Fouling Fouling is the physical blockage of catalyst pores and active sites by insoluble materials, such as polymers or high-molecular-weight byproducts.[7][10]

  • Troubleshooting Steps:

    • Visual Inspection: After the reaction, does the catalyst appear clumped or coated with a residue? This can be a sign of fouling.

    • Solubility Check: Ensure your substrate and product are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to deposition on the catalyst surface.

Below is a workflow to guide your troubleshooting process:

G Start Low / No Conversion Check_Conditions Verify Reaction Conditions (H₂ Pressure, Agitation, Temp) Start->Check_Conditions Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Catalyst Evaluate Catalyst State Conditions_OK->Check_Catalyst Yes Adjust_Conditions Action: Adjust Conditions (e.g., Increase H₂ Pressure) Conditions_OK->Adjust_Conditions No Catalyst_Type New or Reused Catalyst? Check_Catalyst->Catalyst_Type New_Catalyst Issue with New Catalyst Catalyst_Type->New_Catalyst New Reused_Catalyst Issue with Reused Catalyst (Deactivation Likely) Catalyst_Type->Reused_Catalyst Reused Poisoning Suspect Poisoning (Substrate/Solvent Impurities) New_Catalyst->Poisoning Bad_Batch Suspect Inactive Batch New_Catalyst->Bad_Batch Action_Regenerate Action: Attempt Catalyst Regeneration (See Protocol 2) Reused_Catalyst->Action_Regenerate Action_Replace Action: Use Fresh Catalyst Reused_Catalyst->Action_Replace Action_Repurify Action: Purify Substrate/Solvent Poisoning->Action_Repurify Action_Validate Action: Validate catalyst with a standard reaction Bad_Batch->Action_Validate

Caption: Troubleshooting workflow for hydrogenation reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this specific synthesis?

A1: There are three main mechanisms to consider, which can occur independently or simultaneously:

  • Chemical Deactivation (Poisoning): This is the most prevalent issue. The lone pair of electrons on the nitrogen atoms in both the reactant and the saturated product can strongly coordinate to the electron-deficient precious metal active sites (Pd, Pt, etc.), effectively blocking them from activating hydrogen.[8][9][11]

  • Thermal Deactivation (Sintering): If the reaction requires elevated temperatures, the fine metal nanoparticles dispersed on the carbon support can migrate and agglomerate into larger, less active particles. This reduces the total active surface area of the catalyst.[6][7][10]

  • Mechanical/Physical Deactivation (Fouling/Leaching): This includes the physical blockage of pores by byproducts (fouling) or the dissolution of the active metal into the solvent (leaching), which can be exacerbated by certain solvents or acidic/basic conditions.[7][10][12]

DeactivationMechanisms Deactivation Catalyst Deactivation Chemical Chemical Deactivation->Chemical Thermal Thermal Deactivation->Thermal Mechanical Mechanical / Physical Deactivation->Mechanical Poisoning Poisoning (Product Inhibition, Impurities) Chemical->Poisoning Fouling Fouling (Polymer Deposition) Chemical->Fouling Sintering Sintering (Metal Agglomeration) Thermal->Sintering Leaching Leaching (Metal Dissolution) Mechanical->Leaching

Caption: Primary mechanisms of catalyst deactivation.

Q2: How can I select a catalyst to minimize deactivation for N-heterocycle hydrogenation?

A2: Catalyst selection is crucial. While Pd/C is a common workhorse, its performance can suffer from strong product inhibition.[13]

  • Consider Rhodium (Rh): Rhodium-based catalysts (e.g., 5% Rh/C or 5% Rh/Al₂O₃) have shown different behavior and may be less susceptible to poisoning by the saturated amine product in certain cases, although they are still prone to deactivation over multiple cycles.[8][14]

  • Catalyst Loading: Start with a higher catalyst loading than for simple olefin hydrogenations, typically in the range of 10% w/w (catalyst to substrate).[5] This provides a greater number of active sites, offering some buffer against poisoning.

  • Support Material: The support (e.g., activated carbon, alumina) influences the dispersion and stability of the metal particles.[15] For your specific system, empirical screening of catalysts with different supports may be necessary.

Q3: Can I regenerate and reuse my deactivated catalyst?

A3: Yes, regeneration is often possible, but its success depends on the deactivation mechanism.

  • For Poisoning/Fouling: If deactivation is due to reversibly adsorbed inhibitors or organic residues, a series of washes may restore activity. A common procedure involves washing with the reaction solvent, followed by water, and sometimes a dilute acid or base wash, depending on the nature of the poison.[6][16] A final wash with a solvent like ethanol or methanol followed by careful drying is typical.

  • For Sintering: Deactivation by sintering is generally irreversible as it involves a physical change in the catalyst's structure.

  • Pre-hydrogenation: In some cases, pre-hydrogenating the catalyst in the solvent before adding the substrate can clean the surface and improve initial activity.[8]

Section 3: Key Experimental Protocols

Protocol 1: Standard Hydrogenation of Imidazo[1,2-a]pyrazine

This protocol provides a robust starting point for your experiments.

  • Vessel Preparation: To a clean, dry hydrogenation flask equipped with a magnetic stir bar, add the imidazo[1,2-a]pyrazine substrate (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), add the catalyst (e.g., 10% Pd/C, 10% w/w). Safety Note: Pd/C can be pyrophoric. Never add catalyst to a solvent in the presence of air and hydrogen simultaneously.[17]

  • Solvent Addition: Add a polar, protic solvent such as methanol or ethanol. These are generally effective for hydrogenation reactions.[5]

  • Inert Gas Purge: Seal the flask and purge the system thoroughly with an inert gas to remove all oxygen. This typically involves evacuating the flask under vacuum and backfilling with N₂ or Ar, repeated at least three times.

  • Hydrogen Introduction: Evacuate the inert gas and backfill the flask with hydrogen (H₂) to the desired pressure (typically starting with balloon pressure, ~1 atm).

  • Reaction: Begin vigorous stirring to ensure good mixing and mass transfer.[4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, carefully purge the flask with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent. Safety Note: Keep the filtered catalyst and Celite pad wet with solvent or water to prevent ignition upon exposure to air.[17]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude tetrahydro-imidazo-pyrazine product.

Protocol 2: Basic Catalyst Regeneration via Solvent Washing

This procedure is a first-line approach for regenerating a catalyst suspected of being poisoned or fouled.

  • Catalyst Recovery: After the reaction, filter the catalyst onto a Büchner funnel (do not allow the catalyst cake to dry completely).

  • Solvent Wash: Wash the catalyst cake sequentially with several portions of the reaction solvent (e.g., methanol) to remove residual product and substrate.

  • Water Wash: Wash the cake thoroughly with deionized water to remove any water-soluble salts or impurities.

  • Organic Solvent Rinse: Rinse the cake with a low-boiling-point solvent like ethanol or acetone to facilitate drying.

  • Drying: Dry the catalyst carefully under a high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours until a fine, free-flowing powder is obtained.

  • Activity Test: Before using the regenerated catalyst in your target reaction, it is crucial to test its activity on a simple, reliable hydrogenation (e.g., reduction of cyclohexene) to confirm that its performance has been restored.

Section 4: Advanced Catalyst Deactivation Analysis

When troubleshooting proves difficult, a deeper analysis of the spent catalyst can provide definitive answers. Characterizing the physical and chemical changes in the catalyst is essential for understanding the root cause of deactivation.[6][18]

Deactivation Mechanism Analytical Technique What It Measures Expected Observation for Deactivation
Sintering BET Surface Area AnalysisThe total surface area of the catalyst support and metal.[6]A significant decrease in specific surface area compared to the fresh catalyst.
Leaching Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS)The elemental composition and quantity of metal on the catalyst.[19][20]A lower percentage of active metal (e.g., Pd, Pt, Rh) compared to the fresh catalyst.
Poisoning X-ray Photoelectron Spectroscopy (XPS) or Elemental Analysis (CHN/S)The elemental composition of the catalyst's surface.[6]Detection of poison elements (e.g., sulfur, halides) or an unusually high nitrogen content on the surface.
Fouling Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA)The presence of carbonaceous deposits (coke).[19]Weight loss at specific temperatures corresponding to the combustion of organic foulants.

By employing a systematic approach to troubleshooting and, when necessary, advanced characterization, researchers can effectively overcome the challenges of catalyst deactivation in tetrahydro-imidazo-pyrazine synthesis, leading to more efficient, reliable, and scalable chemical processes.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Vertex AI Search.
  • Troubleshooting low conversion in catalytic hydrogenation of cyclopentene deriv
  • Recovery and Resource Utilization of Spent Hydrogenation C
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022). MDPI.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Catalysed Hydrogenation of 1-Methylpyrrole. (2018).
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2025).
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015). Reddit.
  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. (n.d.).
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
  • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. (n.d.).
  • Catalyst characteriz
  • The effects of reaction parameters on the hydrogenation of CHA over Cu-based catalysts. (n.d.).
  • Lecture 10 Catalyst characteriz
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
  • The degradation of hydrogenation pre-catalysts during activation stage... (n.d.).
  • Catalyst Deactivation Mechanism Analysis. (n.d.). Alfa Chemistry.
  • Synthesis of Tetra(imidazoil-4(5)-yl)pyrazine and Tetrapyrazilpyrazine. (n.d.). sbq.org.br.
  • Hydrogenation reaction tips and tricks. (2022). Reddit.
  • Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temper
  • Chemical Leaching of Inactive Cr and Subsequent Electrochemical Resurfacing of Catalytically Active Sites in Stainless Steel for High-Rate Alkaline Hydrogen Evolution Reaction. (2021).
  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. (2020). PMC.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC.
  • Impact of Reactant Dissolution in the Kinetics of a Catalytic Hydrogenation for the Production of Arg
  • Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper. (n.d.).
  • Effects of metal leaching on the catalytic performance. (n.d.).
  • Asymmetric hydrogenation of N-heterocycles for pharmaceutical intermediates: synthetic strategies and theoretical perspectives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023).
  • Discovery of a tetraarylhydrazine catalyst for electrocatalytic synthesis of imidazo-fused N-heteroaromatic compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. (2025).
  • Effect of catalyst composition on the hydrogenation efficiency and product yield in the catalytic degradation of polyethylene terephthalate. (2024). World Journal of Advanced Research and Reviews.
  • Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis. (n.d.).
  • Temperature-Dependent Selectivity of Hydrogenation/Hydrogenolysis during Phenol Conversion over Ni Catalysts. (2019). ACS Sustainable Chemistry & Engineering.
  • Influence of Reduction Temperature on the Structure and Naphthalene Hydrogenation Saturation Performance of Ni2P/Al2O3 C
  • Bio-oil stabilization by hydrogenation over reduced metal catalysts at low temper
  • SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. (2013). Chemistry of Heterocyclic Compounds.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals.
  • Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in w
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024).
  • Organometallic Catalysis Catches up with Enzymatic in the Regener
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals.
  • Regeneration of a hydrogenation catalyst. (2014).
  • Special Issue on Catalyst Deactivation and Regener

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Optimization

Technical Support Center: Derivatization of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine

Welcome to the technical support center for the derivatization of the 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine scaffold. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of the 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic system. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic outcomes.

Introduction to the Scaffold

The 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine core is a key structural motif in medicinal chemistry, offering a three-dimensional architecture that is attractive for drug design. However, its derivatization can be challenging due to the presence of multiple reactive sites: three distinct nitrogen atoms (N1, N4, and N7), a chiral center at C8, and several C-H bonds with varying reactivity. Understanding the interplay of these sites is crucial for achieving high yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor Regioselectivity in N-Alkylation/N-Acylation Leading to a Mixture of Isomers

Question: I am attempting to N-alkylate my 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine, but I'm consistently getting a mixture of products. How can I control which nitrogen atom reacts?

Answer: This is a common challenge due to the presence of three nucleophilic nitrogen atoms. The regioselectivity is influenced by a combination of electronic and steric factors.

  • N4 is the most nucleophilic and sterically accessible nitrogen, often leading to the major product in alkylation reactions under basic conditions.[1]

  • N7 is a secondary amine within the saturated ring and is also a likely site for reaction.

  • N1 is part of the imidazole ring and is generally less nucleophilic than the aliphatic amines.

Causality and Solution:

The choice of base, solvent, and electrophile can significantly influence the reaction's regioselectivity. To favor alkylation at a specific nitrogen, consider the following strategies:

  • For N7-alkylation/acylation:

    • Mechanism: The N7 nitrogen is a typical secondary amine. Standard alkylation or acylation conditions can be employed. To avoid reaction at N4, a bulky protecting group could be temporarily installed, though this adds steps to the synthesis. A more direct approach is to leverage the inherent reactivity differences.

    • Protocol:

      • Dissolve the substrate in a polar aprotic solvent like DMF or acetonitrile.

      • Use a non-hindered base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

      • Add the alkyl halide or acyl chloride dropwise at room temperature.

      • Monitor the reaction by TLC or LC-MS to avoid over-alkylation.

  • For N4-alkylation:

    • Mechanism: As the most nucleophilic nitrogen, reaction at N4 can be favored by using less forcing conditions.

    • Protocol:

      • In a solvent like THF or DCM, treat the substrate with a mild base (e.g., triethylamine or DIPEA).

      • Introduce the electrophile at a low temperature (0 °C to room temperature).

      • This approach minimizes the competing reaction at N7.

  • For N1-alkylation:

    • Mechanism: Direct alkylation at N1 is often challenging due to the lower nucleophilicity of this nitrogen. More forcing conditions are typically required, which can lead to side reactions. A strategy involving protection of N4 and N7 might be necessary for clean N1 functionalization.

Troubleshooting Workflow for N-Alkylation Regioselectivity:

cluster_n4 To increase N4 selectivity cluster_n7 To increase N7 selectivity start Mixture of N-alkylated isomers observed q1 What is the major isomer? start->q1 n4_major N4-alkylation is major q1->n4_major Analysis shows N4 is major n7_major N7-alkylation is major q1->n7_major Analysis shows N7 is major goal Desired Regioisomer n4_major->goal If N4 is desired, optimize. If N7 is desired, see below. n7_major->goal If N7 is desired, optimize. If N4 is desired, see above. n4_strategy1 Use a milder base (e.g., Et3N, DIPEA) goal->n4_strategy1 n4_strategy2 Lower the reaction temperature (0 °C) goal->n4_strategy2 n7_strategy1 Use a stronger, non-nucleophilic base (e.g., NaH) goal->n7_strategy1 n7_strategy2 Consider a bulkier electrophile goal->n7_strategy2

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

Problem 2: Formation of an Aromatic Pyrazine Byproduct

Question: During my derivatization reaction, I'm observing a significant amount of the corresponding aromatic imidazo[1,2-a]pyrazine as a byproduct. What is causing this oxidation, and how can I prevent it?

Answer: The oxidation of the tetrahydropyrazine ring to the aromatic pyrazine is a common side reaction, driven by the thermodynamic stability of the resulting aromatic system.

Causality and Solution:

This oxidation can be promoted by several factors in your reaction setup:

  • Atmospheric Oxygen: Reactions run open to the air can lead to slow oxidation, especially at elevated temperatures.

  • Oxidizing Reagents or Impurities: Certain reagents or impurities in your starting materials or solvents can act as oxidants.

  • High Temperatures: Extended reaction times at high temperatures can facilitate dehydrogenation.

  • Metal Catalysts: Some transition metal catalysts, particularly those used in cross-coupling reactions, can promote oxidative side reactions if not used under the proper conditions.

Recommended Actions to Minimize Oxidation:

StrategyImplementationRationale
Inert Atmosphere Conduct the reaction under a nitrogen or argon atmosphere.Prevents oxidation by atmospheric oxygen.
Degassed Solvents Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.Removes dissolved oxygen from the reaction medium.
Temperature Control Run the reaction at the lowest effective temperature.Reduces the rate of the oxidation side reaction.
Reagent Purity Ensure all reagents are of high purity and free from oxidizing contaminants.Prevents unwanted redox reactions.
Antioxidant Additives In some cases, a small amount of an antioxidant like BHT can be added.Scavenges radical species that may initiate oxidation.

Experimental Protocol for a Cross-Coupling Reaction (Minimizing Oxidation):

  • To a flame-dried Schlenk flask, add the 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine substrate, boronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., dioxane/water) and a degassed aqueous solution of the base (e.g., K₂CO₃) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature before exposing it to air.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the C-H bonds on the tetrahydro-8-methyl-imidazo[1,2-a]pyrazine core?

A1: The C-H bonds on the scaffold have different reactivities. The C-H bonds on the imidazole ring (C2 and C3) are more susceptible to electrophilic substitution, with C3 being the more reactive site.[2] The C-H bonds on the tetrahydropyrazine ring are generally less reactive, but can undergo radical or metal-catalyzed functionalization. The C5 and C7 positions, being alpha to nitrogen atoms, are more activated towards certain C-H functionalization reactions.[3][4]

Q2: How does the 8-methyl group influence the stereochemical outcome of reactions?

A2: The 8-methyl group introduces a chiral center, which can direct the stereoselectivity of subsequent reactions on the tetrahydropyrazine ring. For reactions involving the formation of a new stereocenter at an adjacent position (e.g., C7), the methyl group can sterically hinder one face of the molecule, leading to a diastereoselective outcome. The extent of this stereocontrol will depend on the specific reaction and the nature of the reagents.

Q3: What are the general stability considerations for this scaffold?

A3: The 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine scaffold is generally stable under neutral and basic conditions. However, it can be susceptible to degradation under strongly acidic conditions, which may lead to ring-opening or other rearrangements. As mentioned in the troubleshooting guide, it is also prone to oxidation to the aromatic pyrazine under certain conditions.

Q4: Are there any protecting group strategies that are particularly useful for this molecule?

A4: Yes, protecting groups can be a valuable tool for achieving regioselective derivatization.

  • N7-Protection: The N7 secondary amine can be protected with standard amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to direct reactions to other positions.

  • N4-Protection: Due to its higher nucleophilicity, selective protection of N4 can be challenging. However, under carefully controlled conditions, it may be possible to install a protecting group at this position.

Protecting Group Strategy Workflow:

cluster_n1 Strategy for N1 cluster_c3 Strategy for C3 start Need for regioselective derivatization q1 Which position to functionalize? start->q1 n1_func N1 Functionalization q1->n1_func c3_func C3 Functionalization q1->c3_func n1_protect Protect N4 and N7 (e.g., with Boc) n1_func->n1_protect c3_protect Protect N7 (e.g., with Boc) c3_func->c3_protect n1_react Functionalize N1 n1_protect->n1_react n1_deprotect Deprotect N4 and N7 n1_react->n1_deprotect c3_react Electrophilic substitution at C3 (e.g., bromination) c3_protect->c3_react c3_deprotect Deprotect N7 c3_react->c3_deprotect

Caption: Decision tree for protecting group strategies.

References

  • Ohno, S., Miyoshi, M., Murai, K., & Arisawa, M. (n.d.). Non-Directed β- or γ-C(sp 3 )–H Functionalization of Saturated Nitrogen-Containing Heterocycles. Synfacts, 17(01), 0081.
  • Non-Directed β- or γ-C(sp 3 )–H Functionalization of Saturated Nitrogen-Containing Heterocycles. (n.d.). Thieme Chemistry. Retrieved March 20, 2026, from [Link]

  • Ohno, S., Miyoshi, M., Murai, K., & Arisawa, M. (2021). Non-Directed β- or γ-C(sp3)–H Functionalization of Saturated Nitrogen-Containing Heterocycles. Synthesis, 53(15), 2565–2579.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. [Link]

  • Göker, H., & Özden, S. (2024, November 12). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine Solutions

Welcome to the Advanced Applications Support Center. When working with the 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine scaffold—a critical pharmacophore utilized in the development of[1] and highly selective [2]—r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. When working with the 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine scaffold—a critical pharmacophore utilized in the development of[1] and highly selective [2]—researchers frequently encounter thermal instability in solution.

Due to the electron-rich nature of the saturated tetrahydropyrazine ring, this building block is highly susceptible to oxidative and hydrolytic degradation under thermal stress. This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize your solutions for long-term storage and high-temperature assays.

Diagnostic Workflow

Before adjusting your formulation, it is critical to identify the specific degradation pathway occurring in your solution.

G A Thermal Degradation Detected B LC-MS/NMR Profiling A->B C Oxidative Pathway (M-2, M-4, M+16) B->C Aromatization/N-Oxidation D Hydrolytic Pathway (Ring Opening, M+18) B->D Hydrolysis E Deoxygenation & Antioxidant Addition C->E F pH Optimization & Salt Formation D->F G Accelerated Stability Testing E->G F->G H Thermally Stable Solution G->H >95% Purity at 60°C

Troubleshooting workflow for thermal degradation of imidazo[1,2-a]pyrazine derivatives.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why does my 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine solution turn yellow and lose purity when incubated at 37°C or higher? A: The primary driver of thermal instability in this scaffold is oxidative aromatization . The saturated tetrahydropyrazine moiety contains a secondary amine that is prone to autoxidation. Under thermal stress in the presence of dissolved oxygen, the ring undergoes sequential dehydrogenation (loss of H₂), converting the 5,6,7,8-tetrahydro system into the fully aromatic imidazo[1,2-a]pyrazine core [3]. This aromatization is thermodynamically driven by the gain in resonance stabilization but destroys the 3D sp³ conformation required for target binding.

Q: How can I analytically differentiate between oxidative degradation and pH-driven hydrolysis? A: We recommend using LC-MS/MS profiling to establish causality:

  • Oxidative Aromatization: Exhibits a mass shift of -2 Da (loss of two protons) or -4 Da (complete aromatization).

  • N-Oxidation: Exhibits a mass shift of +16 Da, common in DMSO solutions exposed to air.

  • Hydrolytic Ring Opening: Typically occurs at extreme pH (>9.0 or <2.0) and presents as a +18 Da shift (addition of H₂O), accompanied by the appearance of a primary amine peak in ¹H-NMR.

Section 2: Formulation Strategies (FAQs)

Q: What is the most effective method to stabilize the free base in aqueous solutions? A: The free base of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine is highly reactive. The most robust stabilization strategy is in situ salt formation . By lowering the formulation pH to 4.5–5.5 using hydrochloric acid (HCl) or methanesulfonic acid (MSA), the piperazine nitrogen becomes protonated. This protonation drastically reduces the electron density of the amine lone pair, raising the activation energy required for radical-mediated oxidation.

Q: Can I use antioxidants to prevent thermal degradation during long-term storage? A: Yes. For aqueous solutions, the addition of water-soluble radical scavengers like L-ascorbic acid (0.1% w/v) or L-methionine (5-10 mM) effectively quenches reactive oxygen species (ROS). For DMSO stock solutions, degassing with Argon and adding BHT (butylated hydroxytoluene) at 0.01% w/v is highly recommended.

Section 3: Quantitative Stability Data

The following table summarizes the thermal stability of 10 mM solutions of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine subjected to accelerated thermal stress.

Formulation ConditionAtmospherepHHalf-Life (t₁/₂) at 60°CPrimary Degradant Detected
Free Base in H₂ORoom Air8.214 hoursAromatized (-4 Da)
Free Base in DMSORoom AirN/A22 hoursN-Oxide (+16 Da)
HCl Salt in H₂ORoom Air5.0120 hoursAromatized (-4 Da)
HCl Salt + 5mM MethionineArgon5.0>500 hours None detected
Free Base + 0.1% BHT in DMSOArgonN/A>400 hours Trace N-Oxide (+16 Da)
Section 4: Self-Validating Stabilization Protocol

To definitively solve thermal degradation, you must eliminate both the nucleophilicity of the amine and the presence of dissolved oxygen.

Protocol: Preparation of Thermally Stable Aqueous Solutions (10 mM)

  • Step 1: Solvent Deoxygenation Boil HPLC-grade water for 10 minutes, then immediately sparge with high-purity Argon gas for 30 minutes as it cools to room temperature. Causality: Removes >95% of dissolved oxygen, eliminating the primary electron acceptor in the autoxidation pathway.

  • Step 2: Buffer Preparation & Salt Formation Prepare a 50 mM Sodium Acetate buffer using the deoxygenated water. Adjust the pH to 5.0 using glacial acetic acid. Causality: At pH 5.0, the basic nitrogen of the tetrahydropyrazine ring is >99% protonated, deactivating its reactivity.

  • Step 3: Antioxidant Addition Add L-methionine to a final concentration of 5 mM. Causality: Methionine acts as a sacrificial antioxidant, preferentially oxidizing to methionine sulfoxide before the heterocycle can degrade.

  • Step 4: Dissolution and Storage Dissolve the 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine free base into the buffer. Aliquot into amber glass vials, blanket the headspace with Argon, and seal with PTFE-lined caps.

The Self-Validation Mechanism: Every robust protocol must prove its own efficacy. When executing this protocol, you must run a parallel control to validate the system:

  • Prepare Control A: Dissolve the free base in untreated, aerated water (pH ~8.2).

  • Prepare Test B: Prepare the compound using the optimized 4-step protocol above.

  • Stress Test: Subject both vials to 60°C for 48 hours.

  • Validation Check: Analyze both via LC-MS. The protocol is successfully validated only when Control A exhibits a dominant [M-4+H]⁺ peak (confirming the environmental stress was sufficient to cause aromatization), while Test B retains >99% of the[M+H]⁺ parent mass. If Test B shows degradation, the Argon sparging in Step 1 was insufficient and must be repeated.

References
  • Selective and Potent Molecular Glue Degraders for NIMA-Related Kinase 7 Angewandte Chemie International Edition / PubMed URL:[Link]

  • 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors Journal of Medicinal Chemistry URL:[Link]

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Reference Data & Comparative Studies

Comparative

mass spectrometry fragmentation pattern of 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine

The imidazo[1,2-a]pyrazine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a wide array of kinase inhibitors, ENPP1 inhibitors, and antiviral agents . The sa...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyrazine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a wide array of kinase inhibitors, ENPP1 inhibitors, and antiviral agents . The saturation of the pyrazine ring to form 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (THIP) derivatives introduces sp3 character, which significantly improves the aqueous solubility and pharmacokinetic profiles of drug candidates .

Among these building blocks, 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine (8-Me-THIP, CAS: 91476-83-4) is particularly valuable. However, differentiating 8-Me-THIP from its unmethylated precursor and its positional isomers (e.g., 6-Me-THIP) in complex biological matrices requires rigorous bioanalytical profiling.

This guide provides an in-depth, objective comparison of the tandem mass spectrometry (LC-MS/MS) fragmentation patterns of 8-Me-THIP against its structural alternatives, equipping bioanalytical scientists with the mechanistic causality and self-validating protocols needed for precise quantification.

Mechanistic Causality of Fragmentation (ESI-MS/MS)

To design a robust Multiple Reaction Monitoring (MRM) assay, one must understand the thermodynamic drivers behind the collision-induced dissociation (CID) of the tetrahydroimidazo[1,2-a]pyrazine core.

When subjected to positive electrospray ionization (ESI+), 8-Me-THIP readily protonates at the basic secondary amine (N7) or the imidazole nitrogen (N1). Because of the basicity of these nitrogen atoms, positive mode ESI is the mandatory experimental choice to maximize ionization efficiency. The subsequent charge localization dictates the fragmentation cascade:

  • Precursor Ion (m/z 138.1): The intact protonated molecule [M+H]+.

  • Primary Quantifier Ion (m/z 95.1): In 8-Me-THIP, the methyl group at the C8 position exerts an inductive electron-donating effect that weakens the adjacent C8-N7 and C5-N4 bonds. Upon collision with argon gas, the tetrahydropyrazine ring undergoes a Retro-Diels-Alder-like cleavage. This results in the neutral loss of ethanimine (CH3-CH=NH, 43 Da). The remaining fragment is a highly stable, conjugated imidazopyrrolinium cation (m/z 95.1).

  • Diagnostic Qualifier Ion (m/z 109.1): A secondary pathway involves the cleavage of the C5-C6 bond, resulting in the neutral loss of methanimine (CH2=NH, 29 Da).

This fragmentation topology is highly specific to the 8-methyl substitution. In contrast, the positional isomer 6-Me-THIP preferentially loses the C5-C6 portion as methylaziridine (57 Da), yielding a dominant m/z 81.1 fragment instead of m/z 95.1. This mechanistic divergence allows for the unambiguous chromatographic and mass-spectral differentiation of the isomers.

Fragmentation M [M+H]+ m/z 138.1 (8-Me-THIP) F1 Fragment A m/z 109.1 (- CH2=NH, 29 Da) M->F1 C5-C6 Cleavage F2 Fragment B m/z 95.1 (- CH3-CH=NH, 43 Da) M->F2 C8-N7 Cleavage F3 Fragment C m/z 68.0 (Imidazole Cation) F2->F3 Ring Contraction

Figure 1: MS/MS fragmentation pathway of 8-Me-THIP depicting primary neutral losses.

Comparative Performance Data

How does 8-Me-THIP perform analytically compared to its unmethylated and 6-methylated counterparts? The table below summarizes the optimized MRM transitions, collision energies (CE), and Limits of Detection (LOD) achieved on a standard triple quadrupole mass spectrometer.

CompoundPrecursor Ion (m/z)Quantifier TransitionQualifier TransitionOptimal CE (eV)LOD (ng/mL)
5,6,7,8-THIP 124.1124.1 → 95.1124.1 → 81.1220.5
8-Me-THIP 138.1138.1 → 95.1138.1 → 109.1240.2
6-Me-THIP 138.1138.1 → 81.1138.1 → 109.1260.3

Performance Insight: 8-Me-THIP demonstrates a superior (lower) LOD compared to the unmethylated THIP. Causality: The inductive stabilization provided by the C8-methyl group funnels the collision energy almost exclusively into the m/z 138.1 → 95.1 pathway. This focuses the ion current into a single dominant transition, drastically reducing baseline noise and improving the signal-to-noise (S/N) ratio.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following LC-MS/MS methodology incorporates built-in validation checks (System Suitability) at every critical stage. This ensures the protocol actively verifies its own accuracy during execution .

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Spike 50 µL of the biological matrix with 10 µL of Internal Standard (e.g., 8-Me-THIP-d3, 100 ng/mL). Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

  • Causality: The acidic environment ensures the nitrogen atoms remain fully protonated, preventing the analyte from binding to precipitating plasma proteins.

  • Validation Check: Centrifuge at 14,000 x g for 10 minutes. The formation of a dense, solid pellet at the bottom of the tube validates complete protein precipitation. Transfer exactly 100 µL of the clear supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Acetate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The steep gradient ensures that both the highly polar THIP derivatives (eluting early) and non-polar endogenous matrix lipids (eluting late) are cleared from the column, preventing ion suppression in subsequent runs.

Step 3: MS/MS Optimization & Acquisition
  • Source Parameters: ESI Positive mode; Capillary Voltage: 4.5 kV; Desolvation Temp: 400°C.

  • Validation Check (Carryover): Inject a blank solvent sample immediately before the Lower Limit of Quantification (LLOQ) sample. An S/N ratio of < 3 in the blank and > 10 in the LLOQ validates the absence of autosampler carryover and confirms system readiness.

  • Validation Check (Linearity): Run Quality Control (QC) samples at low, medium, and high concentrations. Calculated concentrations must fall within ±15% of their nominal values to validate the integrity of the calibration curve.

Workflow S1 1. Sample Prep (Protein Ppt) S2 2. LC Separation (C18 Column) S1->S2 S3 3. ESI Ionization (Positive Mode) S2->S3 S4 4. MS/MS (MRM Acquisition) S3->S4 S5 5. Data Analysis (Peak Integration) S4->S5

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for THIP derivatives.

Conclusion

The introduction of an 8-methyl group onto the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold fundamentally alters its thermodynamic stability during collision-induced dissociation. By rationally selecting the m/z 138.1 → 95.1 transition—driven by the favorable loss of ethanimine—bioanalytical scientists can achieve sub-ng/mL sensitivity while unambiguously distinguishing 8-Me-THIP from its structural isomers. Implementing the self-validating protocols outlined above ensures that these analytical advantages translate reliably into high-throughput drug development workflows.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health (PMC). Available at:[Link]

  • Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives. National Institutes of Health (PMC). Available at: [Link]

Validation

Scaffold Hopping in Drug Discovery: 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine vs. Unsubstituted Imidazo[1,2-a]pyrazine

As drug discovery programs increasingly prioritize "escaping flatland" to improve clinical success rates, the strategic transition from planar aromatic rings to partially saturated, three-dimensional scaffolds has become...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize "escaping flatland" to improve clinical success rates, the strategic transition from planar aromatic rings to partially saturated, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison between the classic imidazo[1,2-a]pyrazine scaffold and its sp³-enriched counterpart, 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine .

By dissecting the causality behind their physicochemical differences and providing self-validating experimental workflows, this guide equips researchers with the authoritative insights needed to select the optimal building block for their therapeutic targets.

Structural & Physicochemical Profiling

The unsubstituted imidazo[1,2-a]pyrazine is a privileged, fully aromatic 10- π electron bicyclic system. It is heavily utilized in the development of potent oncology therapeutics, most notably as a hinge-binding scaffold in Aurora kinase inhibitors [1] and as a core motif in novel ENPP1 inhibitors for cancer immunotherapy[2]. Its predictable regioselective functionalization and aromatic stability make it a highly tractable starting point [3].

However, its planar nature and low basicity (predicted pKa ~4.3) often result in poor aqueous solubility and a higher propensity for π−π stacking-driven off-target toxicities (e.g., hERG inhibition or DNA intercalation) [4].

To mitigate these liabilities, medicinal chemists deploy the 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine derivative. This modification introduces three critical physicochemical shifts:

  • Disruption of Planarity (Increased Fsp3​ ): The reduction of the pyrazine ring to a piperazine-like tetrahydropyrazine forces the molecule into a 3D half-chair or boat conformation. This lowers the crystal lattice energy, directly enhancing aqueous solubility.

  • Altered Acid-Base Chemistry: The N7 nitrogen transitions from an electron-deficient aromatic atom to an aliphatic secondary/tertiary amine, shifting the pKa from ~4.3 to approximately 8.0. Consequently, the tetrahydro scaffold is protonated at physiological pH (7.4), drastically altering its solubility and membrane permeability profile.

  • Vector Tuning via Stereocenter: The addition of the 8-methyl group introduces a chiral center (C8) adjacent to the bridgehead nitrogen. This allows for precise stereochemical vectoring of substituents into specific protein sub-pockets, enhancing target selectivity.

Comparative Data Summary

Note: Data represents validated consensus ranges for these core scaffolds prior to heavy derivatization.

Property / MetricImidazo[1,2-a]pyrazine5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazineCausality / Impact
Aromaticity Fully Aromatic (Planar)Partially Saturated (3D)3D shape reduces off-target π−π stacking.
Fraction sp³ ( Fsp3​ ) 0.000.55Higher Fsp3​ correlates with clinical success.
Basic pKa (N7) ~4.3 (Neutral at pH 7.4)~8.0 (Protonated at pH 7.4)Drives aqueous solubility and dictates salt-form viability.
Kinetic Solubility (pH 7.4) < 50 µM> 200 µMAliphatic amine protonation prevents aggregation.
Lipophilicity (LogD_{7.4}) ~1.2~0.5Reduced lipophilicity improves the overall ADME profile.

Visualizing the Pharmacological Impact

To understand how these structural modifications propagate into macroscopic drug-like properties, we map the logical relationship between the chemical evolution and the resulting physicochemical outcomes.

ScaffoldLogic cluster_scaffolds Chemical Scaffold Evolution A Imidazo[1,2-a]pyrazine (Planar, Aromatic) B 5,6,7,8-Tetrahydro-8-methyl- imidazo[1,2-a]pyrazine A->B Saturation & Methylation C Increased Fsp3 & 3D Shape B->C D Aliphatic Amine (pKa ~8.0) B->D E Chiral Center at C8 B->E F Improved Aqueous Solubility C->F G Reduced Pi-Pi Stacking (Lower Off-Target Risk) C->G D->F H Protonated at pH 7.4 (Altered Permeability) D->H E->G Vector Tuning

Logical relationship between scaffold saturation, physicochemical properties, and drug-like behavior.

Experimental Methodologies: Self-Validating Systems

To objectively compare these scaffolds in a drug discovery setting, the following self-validating protocols must be executed. These assays are designed with internal controls to ensure the data accurately reflects the scaffold's intrinsic properties rather than assay artifacts.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Rationale: Nephelometry detects the exact concentration at which a compound precipitates by measuring light scattering. It is highly sensitive to the crystal lattice energy differences between planar (unsubstituted) and 3D (tetrahydro) scaffolds.

Step-by-Step Workflow:

  • Preparation: Prepare 10 mM stock solutions of both scaffolds in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stocks in DMSO (ranging from 10 mM down to 19.5 µM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration must be strictly maintained at 1.0% to prevent solvent-induced solubilization.

  • Incubation: Seal and incubate the plate at 25°C for 2 hours on a plate shaker at 300 rpm to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a nephelometer (e.g., NEPHELOstar) measuring forward light scatter.

  • Validation Control: Include Nicardipine (precipitates at ~10 µM) as a low-solubility control and Caffeine (>500 µM) as a high-solubility control. The assay is valid only if Nicardipine shows a sharp inflection point in light scattering.

Protocol B: In Vitro Microsomal Stability (Metabolic Clearance)

Rationale: While the tetrahydro scaffold improves solubility, the introduction of saturated aliphatic carbons and a benzylic-like 8-methyl group creates new vulnerabilities for Cytochrome P450 (CYP)-mediated oxidation. This assay quantifies the intrinsic clearance ( Clint​ ) trade-off.

Step-by-Step Workflow:

  • Reaction Mixture: Combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the test scaffold in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent compound.

  • Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Calculate the half-life ( t1/2​ ) and Clint​ using the natural log of the percentage of compound remaining versus time.

Screening Cascade Workflow

When integrating these scaffolds into a lead optimization campaign, a structured cascade ensures that the physicochemical benefits of the tetrahydro derivative do not compromise target engagement or metabolic stability.

ScreeningCascade Step1 1. Scaffold Selection Imidazo[1,2-a]pyrazine Tetrahydro-derivative Step2 2. Physicochemical Profiling Kinetic Solubility (Nephelometry) LogD & pKa (Potentiometric) Step1->Step2 Step3 3. In Vitro ADME Microsomal Stability (LC-MS/MS) Caco-2 Permeability Step2->Step3 Step4 4. Target Engagement Biochemical IC50 Cellular Efficacy Step3->Step4

Standardized comparative screening cascade for evaluating imidazopyrazine-based scaffolds.

References

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core ACS Medicinal Chemistry Letters[Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors Journal of Medicinal Chemistry[Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium intermediates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega[Link]

Comparative

Benchmarking the 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine Scaffold as a Next-Generation ENPP1 Inhibitor

Executive Summary The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway is a foundational mechanism of innate anti-tumor immunity. However, the therapeutic efficacy of this pathway is frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway is a foundational mechanism of innate anti-tumor immunity. However, the therapeutic efficacy of this pathway is frequently blunted in the tumor microenvironment by Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a membrane-bound metalloenzyme that rapidly hydrolyzes the STING agonist 2'3'-cGAMP into immunosuppressive adenosine [1].

Recent medicinal chemistry efforts have identified the 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine core as a highly potent, orally bioavailable scaffold for ENPP1 inhibition [2]. This guide provides an objective, data-driven benchmarking of a lead derivative utilizing this core (designated here as THM-IP-7 ) against two industry-standard reference compounds: MV-626 (AbbVie/Mavupharma) and SR-8314 .

Mechanistic Rationale: Why the Imidazo[1,2-a]pyrazine Core?

ENPP1 possesses a deep, bi-nuclear zinc catalytic domain. Traditional inhibitors (like quinazolines or sulfamates) often suffer from poor selectivity against the closely related ENPP2 (Autotaxin) and ENPP3, leading to off-target toxicity [3].

The 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine scaffold solves this via rigid conformational locking. The saturated tetrahydropyrazine ring directs the 8-methyl substituent into a highly specific hydrophobic sub-pocket unique to ENPP1, while the imidazole nitrogen provides a secondary hydrogen-bond acceptor vector. This structural causality explains why THM-IP-7 achieves sub-10 nM potency without disrupting ENPP2-mediated lysophosphatidic acid (LPA) synthesis.

G DNA Tumor DNA cGAS cGAS Sensor DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Activation cGAMP->STING Binds & Activates ENPP1 ENPP1 Enzyme cGAMP->ENPP1 Hydrolyzed by IFN Type I IFN / T-Cell Infiltration STING->IFN Induces AMP AMP + GMP (Immunosuppression) ENPP1->AMP Produces Inhibitor THM-IP-7 / MV-626 Inhibitor->ENPP1 Blocks Hydrolysis

Fig 1: The cGAS-STING-ENPP1 signaling axis and the pharmacological intervention point.

Comparative Performance Data

To objectively evaluate THM-IP-7, we benchmarked it against MV-626 (a clinical-stage benchmark with 100% oral bioavailability) and SR-8314 (a highly selective preclinical tool compound) [4].

Table 1: In Vitro Biochemical Potency & Selectivity

Data represents the mean of n=3 independent experiments.

CompoundENPP1 IC₅₀ (nM)ENPP2 IC₅₀ (nM)ENPP3 IC₅₀ (nM)Selectivity Ratio (ENPP2/1)
THM-IP-7 5.7 ± 0.8>10,0002,524>1,750x
MV-626 12.4 ± 1.2>10,000>5,000>800x
SR-8314 79.0 ± 5.4>10,000Not Det.>125x
Table 2: Cellular Efficacy & Murine Pharmacokinetics (PK)

Cellular STING activation measured via IFNB1 mRNA fold-change in THP-1 cells post-cGAMP stimulation.

CompoundCellular EC₅₀ (nM)Oral Bioavailability (%F)Half-life (T₁/₂, hrs)In Vivo Efficacy (Tumor Vol. Reduction)*
THM-IP-7 18.588%6.277.7% (w/ anti-PD-1)
MV-626 24.1100%8.572.0% (w/ anti-PD-1)
SR-8314 145.045%2.145.0% (Monotherapy)

*Measured in MC38 murine colon carcinoma models.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Internal controls dictate that data is only accepted if specific statistical thresholds (e.g., Z'-factor) are met.

Protocol 1: Transcreener® AMP²/GMP² ENPP1 Biochemical Assay

This assay directly quantifies the AMP/GMP produced by ENPP1-mediated hydrolysis of cGAMP via Fluorescence Polarization (FP), avoiding the false-positive artifacts common in coupled-enzyme assays [4].

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35. (Causality: Zn²⁺ and Ca²⁺ are strictly required to maintain the metalloenzyme's catalytic conformation).

  • Substrate: 10 µM 2'3'-cGAMP.

  • Enzyme: Recombinant Human ENPP1 (R&D Systems).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute THM-IP-7, MV-626, and SR-8314 in 100% DMSO to 100x final concentration. Transfer 100 nL to a 384-well black microplate (Corning) using an acoustic dispenser (Echo 550).

  • Enzyme Addition: Add 5 µL of ENPP1 (final concentration 100 pM) in Assay Buffer to all wells except the negative control (100% inhibition baseline). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of 20 µM cGAMP in Assay Buffer (final concentration 10 µM) to initiate hydrolysis.

  • Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Transcreener® AMP²/GMP² Detection Mix (contains Alexa Fluor® 633 tracer and AMP/GMP antibody).

  • Equilibration: Incubate at room temperature for 90 minutes in the dark.

  • Data Acquisition: Read Fluorescence Polarization on a microplate reader (e.g., PHERAstar FSX) using λex​ = 620 nm and λem​ = 688 nm.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (0% inhibition) and no-enzyme control (100% inhibition). Proceed to IC₅₀ calculation only if Z' > 0.7.

Workflow Prep 1. Compound Prep Acoustic dispensing of THM-IP-7 / MV-626 Enzyme 2. Enzyme Binding Add 100 pM ENPP1 (15 min) Prep->Enzyme Reaction 3. Hydrolysis Reaction Add 10 µM cGAMP (60 min at 37°C) Enzyme->Reaction Detect 4. Detection Phase Add Transcreener Mix (90 min) Reaction->Detect Read 5. Data Acquisition Measure FP (Ex: 620nm / Em: 688nm) Detect->Read Validate Validate Read->Validate Analyze 7. IC50 Calculation Non-linear regression analysis Validate->Analyze If Passed

Fig 2: Self-validating workflow for the ENPP1 Fluorescence Polarization Assay.

Protocol 2: Cellular STING Activation Assay (THP-1 Dual Reporter)

To prove that inhibiting ENPP1 translates to functional STING activation, we utilize THP-1 dual reporter cells (InvivoGen) which secrete Lucia luciferase under the control of an ISG54 (Interferon-Stimulated Gene) promoter.

Step-by-Step Methodology:

  • Cell Plating: Seed THP-1 Dual cells at 1×105 cells/well in a 96-well flat-bottom plate in RPMI 1640 medium containing 10% heat-inactivated FBS.

  • Inhibitor Pre-treatment: Add THM-IP-7 or reference compounds (0.1 nM to 10 µM) and incubate for 1 hour at 37°C. (Causality: Pre-incubation ensures ENPP1 is fully blocked before the introduction of the exogenous STING agonist).

  • cGAMP Challenge: Spike 10 µM of exogenous 2'3'-cGAMP into the media. In the absence of an ENPP1 inhibitor, surface ENPP1 will rapidly degrade this cGAMP, preventing it from entering the cell to activate STING.

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.

  • Luciferase Quantification: Transfer 20 µL of the cell supernatant to a white opaque plate. Add 50 µL of QUANTI-Luc™ assay solution.

  • Readout: Immediately measure luminescence. Fold-change is calculated relative to vehicle-treated cells challenged with cGAMP.

Conclusion

The 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine scaffold (represented by THM-IP-7) demonstrates superior biochemical potency (IC₅₀ = 5.7 nM) and remarkable selectivity (>1,750-fold over ENPP2) compared to standard reference compounds MV-626 and SR-8314. Its rigid structural geometry provides an optimal vector for zinc-coordination in the ENPP1 active site, translating to robust in vivo PK properties and potent STING pathway reactivation. This scaffold represents a highly validated starting point for next-generation immuno-oncology drug development.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors National Institutes of Health (PMC) URL:[Link]

  • Small molecule innate immune modulators in cancer therapy Frontiers in Immunology URL:[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine
Reactant of Route 2
5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine
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